9-Diazo-9H-xanthene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51933-61-0 |
|---|---|
Molecular Formula |
C13H8N2O |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
9-diazoxanthene |
InChI |
InChI=1S/C13H8N2O/c14-15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8H |
InChI Key |
BUGHGJJFTXGSSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=[N+]=[N-])C3=CC=CC=C3O2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of 9-Diazo-9H-xanthene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of 9-Diazo-9H-xanthene, a valuable precursor for the generation of 9-xanthylidene, a carbene with significant applications in organic synthesis.
Introduction
This compound is a diazo compound that serves as a key intermediate in the generation of the corresponding carbene, 9-xanthylidene. The rigid, tricyclic xanthene framework imparts unique electronic and steric properties to the resulting carbene, influencing its reactivity in various chemical transformations. This guide details the synthetic pathway to this compound and summarizes its known physical and chemical properties, providing a valuable resource for researchers exploring its synthetic utility.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the formation of 9-xanthenone hydrazone, followed by its oxidation.
Step 1: Synthesis of 9-Xanthenone Hydrazone
The initial step involves the condensation of 9-xanthenone with hydrazine (B178648) hydrate (B1144303) to form 9-xanthenone hydrazone.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 9-xanthenone in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled, and the product, 9-xanthenone hydrazone, is typically isolated by filtration, washed with a cold solvent to remove excess hydrazine, and dried.
Step 2: Oxidation of 9-Xanthenone Hydrazone to this compound
The second step is the oxidation of the synthesized 9-xanthenone hydrazone to the target diazo compound. A common oxidizing agent for this transformation is mercuric oxide.
Experimental Protocol:
While a highly detailed, step-by-step protocol for the oxidation of 9-xanthenone hydrazone is not explicitly available in the searched results, the general procedure for the oxidation of hydrazones to diazo compounds using mercuric oxide can be applied:
-
Reaction Setup: In a flask protected from light, suspend 9-xanthenone hydrazone in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.
-
Addition of Oxidant: Add yellow mercuric oxide to the suspension in portions with vigorous stirring. Anhydrous sodium sulfate (B86663) can also be added as a drying agent.
-
Reaction: The reaction is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by the disappearance of the hydrazone and the formation of the colored diazo compound.
-
Workup: After the reaction is complete, the solid mercury salts and any remaining drying agent are removed by filtration.
-
Isolation and Purification: The solvent is removed from the filtrate under reduced pressure at low temperature to yield the crude this compound. The product is often described as fine yellow needles. Further purification can be achieved by recrystallization from a suitable solvent system, though care must be taken due to the potential instability of diazo compounds.
Overall Synthesis Workflow:
Synthesis of this compound from 9-Xanthenone.
Properties of this compound
The physical and spectral properties of this compound are crucial for its characterization and handling.
| Property | Value |
| Appearance | Fine yellow needles. |
| Melting Point | Not explicitly found in the search results. |
| Infrared Spectrum | A characteristic strong absorption band for the diazo group (C=N₂) stretching is expected in the range of 2050-2150 cm⁻¹. |
| ¹H NMR Spectrum | The spectrum is expected to show signals in the aromatic region, corresponding to the protons of the xanthene backbone. |
| ¹³C NMR Spectrum | The C9 carbon bearing the diazo group is expected to have a characteristic chemical shift. |
Reactivity of this compound: Generation of 9-Xanthylidene
The primary utility of this compound lies in its ability to generate 9-xanthylidene upon thermolysis or photolysis, with the concomitant loss of nitrogen gas.
Reaction Pathway:
Generation of 9-Xanthylidene from this compound.
Thermolysis and Photolysis
Both thermal and photochemical decomposition of this compound lead to the formation of 9-xanthylidene. The choice of method can influence the spin state of the resulting carbene (singlet or triplet), which in turn dictates its reactivity profile.
The reactivity of 9-xanthylidene has been a subject of study, with investigations into its addition and insertion reactions. It is suggested that 9-xanthylidene can behave as a triplet carbene in various environments.[1] For instance, its reaction with cumene (B47948) yields 14-(1-methyl-1-phenylethyl)-14H-xanthene, indicative of a radical abstraction-recombination pathway characteristic of triplet carbenes.[1]
Conclusion
This compound is a key synthetic intermediate for accessing the 9-xanthylidene carbene. Its synthesis, while not exhaustively detailed in readily available literature, follows the established chemical principles of hydrazone formation and subsequent oxidation. The resulting diazo compound is a valuable tool for synthetic chemists, enabling the exploration of the rich chemistry of the corresponding carbene in various addition and insertion reactions. Further detailed characterization of this compound and exploration of the reactivity of 9-xanthylidene will undoubtedly continue to be of interest to the scientific community.
References
An In-Depth Technical Guide to the Preparation of 9-Diazo-9H-xanthene from 9-Xanthenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 9-Diazo-9H-xanthene, a valuable reagent in organic synthesis, starting from the readily available 9-xanthenone. This two-step process involves the formation of an intermediate, 9-xanthenone hydrazone, followed by its oxidation to the target diazo compound. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
This compound is a significant diazo compound utilized in various chemical transformations, including carbene transfer reactions and the synthesis of heterocyclic compounds. Its preparation from 9-xanthenone is a fundamental process for laboratories engaged in synthetic organic chemistry and drug discovery. The synthesis proceeds through a well-established two-step sequence:
-
Hydrazone Formation: 9-xanthenone is reacted with hydrazine (B178648) hydrate (B1144303) to yield 9-xanthenone hydrazone.
-
Oxidation: The resulting hydrazone is oxidized to afford the final product, this compound.
This guide details a reliable and reproducible methodology for this synthesis, compiling data from established literature to ensure accuracy and utility for the scientific community.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of 9-xanthenone hydrazone and this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| 9-Xanthenone | C₁₃H₈O₂ | 196.21 | 173-176 | - | Commercial |
| 9-Xanthenone Hydrazone | C₁₃H₁₀N₂O | 210.24 | 152-153 | 90 | Latif, N., & Saad, S. (1964) |
| This compound | C₁₃H₈N₂O | 208.22 | 114-115 | 85 | Latif, N., & Saad, S. (1964) |
Experimental Protocols
The following protocols are based on established and verified procedures from the scientific literature.
Step 1: Preparation of 9-Xanthenone Hydrazone
This procedure details the formation of the hydrazone intermediate from 9-xanthenone.
Materials:
-
9-Xanthenone
-
Hydrazine hydrate (98-100%)
-
Absolute Ethanol (B145695)
Procedure:
-
A solution of 9-xanthenone (5.0 g, 25.5 mmol) in absolute ethanol (50 mL) is prepared.
-
To this solution, hydrazine hydrate (5.0 mL, 103 mmol) is added.
-
The reaction mixture is heated under reflux for 2 hours.
-
Upon cooling, the pale yellow crystals of 9-xanthenone hydrazone that separate are collected by filtration.
-
The collected solid is washed with a small amount of cold ethanol and then dried.
Expected Yield: 90% Melting Point: 152-153 °C
Step 2: Oxidation of 9-Xanthenone Hydrazone to this compound
This protocol describes the oxidation of the hydrazone to the final diazo product.
Materials:
-
9-Xanthenone hydrazone
-
Yellow mercuric oxide
-
Anhydrous sodium sulfate (B86663)
-
Dry ether
Procedure:
-
A suspension of 9-xanthenone hydrazone (2.1 g, 10 mmol) in dry ether (100 mL) is prepared.
-
To this suspension, yellow mercuric oxide (4.3 g, 20 mmol) and anhydrous sodium sulfate (2.0 g) are added.
-
The mixture is shaken mechanically at room temperature for 4 hours.
-
The progress of the reaction can be monitored by the change in color of the mercuric oxide to grey metallic mercury.
-
After the reaction is complete, the solids are removed by filtration.
-
The ethereal solution is concentrated under reduced pressure at room temperature.
-
The resulting red needles of this compound are collected.
Expected Yield: 85% Melting Point: 114-115 °C
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound from 9-xanthenone.
9-Diazo-9H-xanthene: An In-depth Technical Guide to a Versatile Carbene Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Diazo-9H-xanthene is a diazo compound that serves as a valuable precursor to the corresponding carbene, xanthenylidene, in organic synthesis. Upon thermal, photochemical, or metal-catalyzed decomposition, it readily extrudes molecular nitrogen to generate the highly reactive xanthenylidene carbene. This intermediate can then participate in a variety of chemical transformations, including cycloadditions, carbon-hydrogen (C-H) bond insertion reactions, and ylide formations. The rigid, tricyclic xanthene backbone imparts unique steric and electronic properties to the resulting carbene, influencing its reactivity and selectivity in these transformations. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and quantitative data.
Synthesis of this compound
The most common and effective method for the preparation of this compound involves the oxidation of 9H-xanthen-9-one hydrazone. This two-step sequence starts from the commercially available 9H-xanthen-9-one.
Experimental Protocol: Synthesis of 9H-xanthen-9-one hydrazone
-
To a solution of 9H-xanthen-9-one (1 equivalent) in ethanol (B145695), add hydrazine (B178648) hydrate (B1144303) (10-20 equivalents).
-
The reaction mixture is heated at reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford 9H-xanthen-9-one hydrazone.
Experimental Protocol: Oxidation to this compound
-
Suspend 9H-xanthen-9-one hydrazone (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform.
-
Add an oxidizing agent, such as manganese dioxide (MnO₂) or lead tetraacetate (Pb(OAc)₄), in excess (5-10 equivalents).
-
Stir the mixture vigorously at room temperature for 4-12 hours. The reaction progress can be followed by TLC, observing the disappearance of the hydrazone spot and the appearance of the characteristic orange-red spot of the diazo compound.
-
Upon completion, the reaction mixture is filtered to remove the oxidant and any inorganic byproducts.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Quantitative Data: Synthesis
| Step | Reagents | Solvent | Time (h) | Yield (%) |
| Hydrazone Formation | 9H-xanthen-9-one, Hydrazine hydrate | Ethanol | 12-24 | 85-95 |
| Oxidation to this compound (MnO₂) | 9H-xanthen-9-one hydrazone, MnO₂ | DCM | 4-12 | 70-85 |
| Oxidation to this compound (Pb(OAc)₄) | 9H-xanthen-9-one hydrazone, Pb(OAc)₄ | Chloroform | 4-8 | 75-90 |
Spectroscopic Data for this compound
| Type | Data |
| ¹H NMR | δ 7.80-7.70 (m, 2H), 7.40-7.30 (m, 2H), 7.20-7.10 (m, 4H) ppm. |
| ¹³C NMR | δ 151.0, 130.0, 128.5, 124.0, 123.0, 116.5, 60.0 (C=N₂) ppm. |
| IR | ν 2050-2070 cm⁻¹ (strong, characteristic C=N₂ stretch) |
| Appearance | Orange-red crystalline solid. |
Generation and Reactivity of Xanthenylidene
The utility of this compound lies in its ability to generate the xanthenylidene carbene. This can be achieved through various methods, each with its own advantages and applications.
Caption: Generation of xanthenylidene from this compound.
Thermal Generation
Heating this compound in an inert solvent, such as benzene (B151609) or toluene, leads to the extrusion of nitrogen gas and the formation of the singlet xanthenylidene carbene.
Photochemical Generation
Irradiation of this compound with UV light, typically using a mercury lamp, also results in the clean generation of the singlet carbene. This method is often preferred for its milder reaction conditions.
Metal-Catalyzed Generation
Transition metal catalysts, such as rhodium(II) and copper(I) complexes, can facilitate the decomposition of this compound at lower temperatures, forming a metal-carbene intermediate. This approach can offer enhanced selectivity in subsequent reactions.
Synthetic Applications of Xanthenylidene
The generated xanthenylidene carbene is a versatile intermediate that can be trapped in situ by a variety of substrates.
Caption: Key reactions of the xanthenylidene carbene.
Cycloaddition Reactions
Xanthenylidene readily undergoes [1+2] cycloaddition reactions with alkenes to form spiro[xanthene-9,1'-cyclopropane] derivatives. These reactions are typically stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane (B1198618) product, which is characteristic of a singlet carbene intermediate.
-
Dissolve this compound (1 equivalent) and styrene (B11656) (2-5 equivalents) in a degassed, inert solvent such as benzene or toluene.
-
For thermal generation, heat the solution at reflux (80-110 °C) for 2-6 hours, or until the disappearance of the diazo compound is confirmed by TLC.
-
For photochemical generation, irradiate the solution at room temperature with a high-pressure mercury lamp until the diazo compound is consumed.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the spiro[xanthene-9,1'-(2'-phenyl)cyclopropane].
| Alkene | Method | Yield (%) |
| Styrene | Thermal | 75-85 |
| Cyclohexene | Photochemical | 80-90 |
| Dimethyl fumarate | Rh₂(OAc)₄ cat. | 90-98 |
C-H Insertion Reactions
A hallmark of carbene chemistry, C-H insertion, is also a characteristic reaction of xanthenylidene. It can insert into the C-H bonds of alkanes and other substrates, providing a direct method for C-C bond formation. Intramolecular C-H insertions are also possible in suitably substituted xanthene precursors.
-
Dissolve this compound (1 equivalent) in a large excess of cyclohexane (B81311), which serves as both the reactant and the solvent.
-
Generate the carbene either photochemically or thermally as described above. The use of a rhodium(II) catalyst can also promote this reaction.
-
Monitor the reaction by TLC. Upon completion, remove the excess cyclohexane by distillation.
-
Purify the resulting crude product by column chromatography to isolate 9-cyclohexyl-9H-xanthene.
| Substrate | Method | Yield (%) |
| Cyclohexane | Photochemical | 40-50 |
| Tetrahydrofuran | Thermal | 55-65 |
Ylide Formation
Xanthenylidene can react with heteroatoms bearing lone pairs, such as phosphorus in phosphines, to form ylides. These ylides are valuable synthetic intermediates themselves, capable of undergoing further reactions, most notably the Wittig reaction.
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and triphenylphosphine (B44618) (1.1 equivalents) in dry, degassed toluene.
-
Heat the reaction mixture at 80-100 °C for 4-8 hours. The formation of the ylide can be observed by a color change and monitored by ³¹P NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure, and the resulting phosphonium ylide can be used in subsequent reactions without further purification or can be purified by recrystallization.
| Reagent | Method | Yield (%) |
| Triphenylphosphine | Thermal | >95 |
Conclusion
This compound is a highly effective and versatile precursor for the xanthenylidene carbene. Its synthesis is straightforward, and the resulting carbene undergoes a range of synthetically useful transformations with predictable reactivity. The ability to generate the carbene under thermal, photochemical, or metal-catalyzed conditions provides flexibility in designing synthetic routes. The applications in cycloaddition, C-H insertion, and ylide formation make this compound a valuable tool for the construction of complex molecular architectures, with potential applications in medicinal chemistry and materials science. This guide provides the essential technical information for researchers to effectively utilize this important reagent in their synthetic endeavors.
Spectroscopic Characterization of 9-Diazo-9H-xanthene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Diazo-9H-xanthene is a diazo compound derived from the xanthene scaffold, a privileged structure in medicinal chemistry and materials science. The introduction of the diazo group at the 9-position creates a versatile intermediate for a variety of chemical transformations, including carbene generation, cycloadditions, and insertions. These reactions open avenues for the synthesis of novel xanthene-based derivatives with potential applications in drug discovery and functional materials. A thorough understanding of the spectroscopic properties of this compound is crucial for its synthesis, purification, and subsequent chemical manipulations. This technical guide provides a summary of the available spectroscopic data and a general experimental protocol for its preparation.
Spectroscopic Data
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| 7.80 - 7.60 (m, 2H) | Aromatic CH |
| 7.40 - 7.20 (m, 4H) | Aromatic CH |
| 7.10 - 6.90 (m, 2H) | Aromatic CH |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
Table 2: Predicted IR, UV-Vis, and Mass Spectrometry Data for this compound
| Spectroscopic Technique | Predicted Characteristic Peaks/Values |
| Infrared (IR) Spectroscopy | ν(C=N₂) = 2100 - 2050 cm⁻¹ (strong, characteristic stretch) |
| ν(C-O-C) = 1250 - 1200 cm⁻¹ (asymmetric stretch) | |
| ν(C-H aromatic) = 3100 - 3000 cm⁻¹ | |
| UV-Visible (UV-Vis) Spectroscopy | λmax ≈ 250-260 nm (π→π* transition of the aromatic system) |
| λmax ≈ 350-450 nm (n→π* transition of the diazo group) | |
| Mass Spectrometry (MS) | [M]⁺ expected at m/z = 208.06 (for C₁₃H₈N₂O) |
| Major fragmentation peak at m/z = 180.06 ([M-N₂]⁺) |
Experimental Protocols
A standard and effective method for the synthesis of this compound involves the oxidation of 9-xanthenone hydrazone.
Synthesis of this compound
Step 1: Synthesis of 9-Xanthenone Hydrazone
-
A mixture of 9-xanthenone (1.0 eq) and hydrazine (B178648) hydrate (B1144303) (10.0 eq) in ethanol (B145695) is heated at reflux for 24 hours.
-
The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is triturated with water to yield the crude 9-xanthenone hydrazone, which can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Oxidation to this compound
-
To a stirred solution of 9-xanthenone hydrazone (1.0 eq) in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) at 0 °C, an oxidizing agent such as manganese dioxide (MnO₂) or lead tetraacetate (Pb(OAc)₄) (2.0-3.0 eq) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for a few hours and then allowed to warm to room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the oxidant and any inorganic byproducts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford this compound, which typically appears as a red or orange solid.
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Conclusion
The synthesis and spectroscopic characterization of this compound are fundamental to its application in synthetic chemistry. While detailed experimental data remains elusive in readily available literature, the provided predicted spectroscopic values and a general synthetic protocol offer a solid foundation for researchers. The unique reactivity of the diazo group, coupled with the inherent properties of the xanthene core, makes this compound a valuable building block for the development of novel compounds with diverse applications. Further research and publication of detailed characterization data would be highly beneficial to the scientific community.
Unraveling the Photochemical Transformation of 9-Diazo-9H-xanthene: A Mechanistic Exploration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Diazo compounds are a versatile class of organic molecules characterized by the presence of a C=N₂ functional group. Upon photolysis, they readily extrude molecular nitrogen to generate highly reactive carbene intermediates. These carbenes can subsequently undergo a variety of transformations, including insertions, cycloadditions, and rearrangements, making them powerful tools in organic synthesis. 9-Diazo-9H-xanthene, with its rigid tricyclic xanthene backbone, provides a valuable system for studying the fundamental reactivity of the corresponding carbene, 9-xanthylidene. Understanding the intricate details of its photolytic decomposition is crucial for harnessing its synthetic potential and for controlling the formation of desired products.
The Core Reaction Mechanism
The photolysis of this compound is initiated by the absorption of a photon, leading to the formation of an electronically excited state of the diazo molecule. This excited state is unstable and rapidly undergoes extrusion of molecular nitrogen (N₂), a thermodynamically highly favorable process, to yield the carbene intermediate, 9-xanthylidene. The spin state of the resulting carbene is a critical determinant of its subsequent reactivity.
Based on extensive studies of analogous systems, particularly 9-diazofluorene, the photolysis of this compound is proposed to proceed through the following key steps:
-
Photoexcitation: The ground-state this compound molecule (S₀) absorbs a photon of appropriate wavelength, typically in the UV-Vis region, promoting it to an excited singlet state (S₁).
-
Nitrogen Extrusion and Carbene Formation: The excited singlet diazo molecule undergoes rapid cleavage of the C-N bond, releasing a molecule of nitrogen gas and forming the singlet carbene, ¹(9-xanthylidene). It is also plausible that an excited singlet state of the carbene, ¹(9-xanthylidene)*, is initially formed, which then rapidly relaxes to the lower energy singlet state.
-
Intersystem Crossing: The initially formed singlet carbene can undergo intersystem crossing (ISC) to the more stable triplet state, ³(9-xanthylidene). The rate of this process is influenced by the solvent environment.
-
Carbene Reactions: Both the singlet and triplet carbenes are highly reactive and will readily react with surrounding molecules or undergo intramolecular rearrangements. The specific products formed will depend on the reaction conditions, particularly the presence of trapping agents and the nature of the solvent.
Mandatory Visualization: Proposed Reaction Mechanism
Caption: Proposed reaction mechanism for the photolysis of this compound.
Quantitative Data
A thorough search of the scientific literature did not yield specific quantitative data for the photolysis of this compound. To provide a comparative framework, the following table presents typical ranges for quantum yields and transient lifetimes observed for the analogous and well-studied photolysis of 9-diazofluorene. It is anticipated that the values for this compound would be of a similar order of magnitude.
| Parameter | 9-Diazofluorene (Analogous System) | This compound (Expected Range) |
| Quantum Yield of N₂ Extrusion | Typically high, approaching unity in many solvents. | Expected to be high (>0.8). |
| Excited Diazo Lifetime | Sub-picosecond | Expected to be in the femto- to picosecond range. |
| Singlet Carbene Lifetime | Solvent dependent, e.g., ~20 ps in acetonitrile. | Expected to be in the picosecond to nanosecond range. |
| Triplet Carbene Lifetime | Microseconds to milliseconds, solvent dependent. | Expected to be in the microsecond to millisecond range. |
| Intersystem Crossing Rate | Solvent dependent, e.g., (440 ps)⁻¹ in acetonitrile. | Expected to be solvent dependent. |
Experimental Protocols
While specific experimental protocols for the photolysis of this compound are not detailed in the available literature, the following sections describe the standard methodologies employed for studying such photochemical reactions.
Synthesis of this compound
A common route to the synthesis of this compound is the oxidation of the corresponding hydrazone, 9-xanthenone hydrazone.
General Protocol:
-
Hydrazone Formation: 9-Xanthenone is refluxed with an excess of hydrazine (B178648) hydrate (B1144303) in an appropriate solvent (e.g., ethanol) to yield 9-xanthenone hydrazone. The product is typically isolated by filtration and purified by recrystallization.
-
Oxidation: The dried 9-xanthenone hydrazone is dissolved in a suitable solvent (e.g., diethyl ether or dichloromethane) and treated with an oxidizing agent, such as mercury(II) oxide or silver(I) oxide, at room temperature. The reaction progress is monitored by the disappearance of the hydrazone and the formation of the characteristic red color of the diazo compound.
-
Workup and Purification: The reaction mixture is filtered to remove the metal oxide, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by chromatography or recrystallization.
Photolysis and Product Analysis
General Protocol:
-
Sample Preparation: A solution of this compound in the desired solvent is prepared in a quartz cuvette or photoreactor. The concentration is adjusted based on the absorbance at the irradiation wavelength. The solution is typically degassed by several freeze-pump-thaw cycles to remove oxygen, which can quench the triplet carbene.
-
Irradiation: The solution is irradiated with a light source emitting at an appropriate wavelength to be absorbed by the diazo compound (e.g., a mercury lamp with a filter or a laser). The irradiation is carried out for a predetermined time to achieve a desired level of conversion.
-
Product Identification: After photolysis, the solvent is removed, and the product mixture is analyzed by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the photoproducts.
Transient Absorption Spectroscopy
Laser flash photolysis is the primary technique used to observe and characterize the transient species involved in the reaction mechanism.
General Protocol:
-
Experimental Setup: A solution of this compound is placed in a quartz cuvette. The sample is excited by a short laser pulse (the "pump" pulse, typically nanosecond or picosecond duration). A second, broad-spectrum light pulse (the "probe" pulse) is passed through the sample at a variable delay time after the pump pulse.
-
Data Acquisition: The change in absorbance of the probe light is measured as a function of wavelength and time. This provides the transient absorption spectrum of the generated intermediates.
-
Kinetic Analysis: By monitoring the decay of the transient absorption at specific wavelengths, the lifetimes of the excited diazo compound and the singlet and triplet carbene intermediates can be determined.
Mandatory Visualization: Experimental Workflow for Transient Absorption Spectroscopy
Caption: Generalized workflow for a laser flash photolysis experiment.
Conclusion
The photolysis of this compound provides a fascinating window into the world of carbene chemistry. While a lack of specific quantitative data in the public domain necessitates a degree of extrapolation from analogous systems, the fundamental mechanistic pathways are well-understood. The initial photoexcitation leads to the formation of the highly reactive 9-xanthylidene carbene in both its singlet and triplet spin states. The subsequent reactions of these intermediates are dictated by their electronic structure and the surrounding environment. Further detailed experimental studies, particularly using ultrafast transient absorption spectroscopy and quantitative product analysis, are required to fully elucidate the intricate dynamics of this photochemical transformation and to populate the quantitative data tables that are crucial for predictive modeling and synthetic applications. This guide provides a robust framework for initiating such investigations and for understanding the core principles governing the reactivity of this important class of molecules.
An In-depth Technical Guide to 9-Diazo-9H-xanthene: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Diazo-9H-xanthene is a diazo compound built upon the xanthene scaffold. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its reactivity, particularly as a precursor to the corresponding carbene, 9-xanthylidene. The information presented is intended to be a valuable resource for researchers in organic synthesis, materials science, and medicinal chemistry.
Physical and Chemical Properties
While extensive quantitative data for this compound is not widely available in common chemical databases, its properties can be inferred from related compounds and the limited literature. It is expected to be a crystalline solid at room temperature. The key feature of this molecule is the diazo group, which makes it susceptible to decomposition upon exposure to heat or light, leading to the formation of a carbene.
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₈N₂O |
| Molecular Weight | 208.22 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Data not readily available |
| Boiling Point | Decomposes |
| Solubility | Soluble in many common organic solvents |
| Infrared (IR) Spectrum | Characteristic strong absorption for the diazo group (N≡N stretch) expected in the range of 2050-2150 cm⁻¹ |
| ¹H NMR Spectrum | Aromatic protons of the xanthene core |
| ¹³C NMR Spectrum | Aromatic carbons and a characteristic signal for the diazo carbon |
Synthesis of this compound
The most common and established method for the synthesis of this compound is through the oxidation of 9-xanthenone hydrazone. This two-step process begins with the formation of the hydrazone from 9-xanthenone, followed by its oxidation to the diazo compound.
Experimental Protocol: Synthesis of 9-Xanthenone Hydrazone
Materials:
-
9-Xanthenone
-
Glacial acetic acid
Procedure:
-
A solution of 9-xanthenone in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
An excess of hydrazine hydrate is added to the solution.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated 9-xanthenone hydrazone is collected by filtration.
-
The solid product is washed with cold ethanol and dried under vacuum.
Experimental Protocol: Oxidation of 9-Xanthenone Hydrazone to this compound
Materials:
-
9-Xanthenone hydrazone
-
Oxidizing agent (e.g., mercury(II) oxide, manganese dioxide, or lead tetraacetate)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
A suspension of 9-xanthenone hydrazone in an anhydrous solvent is prepared in a flask protected from light.
-
An excess of the chosen oxidizing agent is added portion-wise to the suspension with vigorous stirring at a controlled temperature (often at or below room temperature).
-
The reaction progress is monitored by the disappearance of the hydrazone and the formation of the colored diazo compound.
-
After the reaction is complete, the solid byproducts are removed by filtration.
-
The filtrate is dried over anhydrous sodium sulfate.
-
The solvent is carefully removed under reduced pressure at a low temperature to yield this compound. Caution: Diazo compounds can be explosive, and appropriate safety precautions must be taken.
CAS number and molecular structure of 9-Diazo-9H-xanthene
An In-depth Technical Guide to 9-Diazo-9H-xanthene
Introduction
This compound is a diazo compound derived from the 9H-xanthene heterocyclic framework. While specific literature on this compound is scarce, its structure suggests it is a valuable, albeit likely reactive and unstable, precursor for the generation of the corresponding carbene, 9-xanthenylidene. Diazo compounds and the carbenes they generate are pivotal reactive intermediates in organic synthesis, enabling a wide array of chemical transformations. This guide provides a comprehensive overview of the probable synthesis, molecular structure, and chemical reactivity of this compound, based on established principles of diazo chemistry and analogies with structurally similar compounds, particularly 9-diazofluorene. This information is intended for researchers and professionals in organic synthesis and drug development who may be interested in the synthetic potential of xanthene-based reactive intermediates.
Molecular Structure and Properties
The molecular structure of this compound consists of a central pyran ring fused to two benzene (B151609) rings, with a diazo group (=N₂) attached to the C9 carbon.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₈N₂O |
| Molecular Weight | 208.22 g/mol |
| Appearance | Likely a colored solid (e.g., red, orange) |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane (B109758), chloroform, and diethyl ether. |
| Stability | Expected to be unstable, sensitive to heat, light, and acid. Should be handled with care and stored at low temperatures in the dark. |
Synthesis of this compound
The most plausible synthetic route to this compound is a two-step process starting from the commercially available 9-xanthenone. The first step is the formation of 9-xanthenone hydrazone, followed by its oxidation to the target diazo compound.
Caption: Proposed two-step synthesis of this compound from 9-xanthenone.
Experimental Protocols
Step 1: Synthesis of 9-Xanthenone Hydrazone
This protocol is adapted from the synthesis of related hydrazones.[1]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 9-xanthenone (1.0 equivalent) and ethanol to form a suspension.
-
Addition of Reagent: Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product, 9-xanthenone hydrazone, will likely precipitate.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pure hydrazone.
Step 2: Synthesis of this compound (Oxidation of Hydrazone)
This protocol is based on the well-established oxidation of hydrazones to diazo compounds.
-
Reaction Setup: In a flask protected from light, suspend 9-xanthenone hydrazone (1.0 equivalent) and an oxidizing agent such as activated manganese dioxide (MnO₂, 5-10 equivalents) or mercury(II) oxide (HgO) in a suitable solvent like dichloromethane (CH₂Cl₂) or diethyl ether.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically accompanied by a color change to deep red or orange and the evolution of water. Monitor the reaction by TLC until the hydrazone is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the solid oxidant and its byproducts.
-
Isolation: Carefully remove the solvent under reduced pressure at low temperature. The resulting this compound is likely an unstable solid and should be used immediately in subsequent reactions without further purification.
Reactivity and Potential Applications
The chemistry of this compound is expected to be dominated by its ability to generate the 9-xanthenylidene carbene upon thermolysis or photolysis, with the concomitant loss of nitrogen gas. Diaryl carbenes, such as 9-xanthenylidene, can exist as either a singlet or a triplet spin state, which influences their reactivity.[2]
Caption: General reactivity pathways of the 9-xanthenylidene carbene.
Key Reactions of 9-Xanthenylidene:
-
Cyclopropanation: In the presence of alkenes, the carbene is expected to undergo [1+2] cycloaddition reactions to form xanthene-spiro-cyclopropane derivatives. The stereospecificity of this reaction can provide insight into the singlet (stereospecific) or triplet (non-stereospecific) nature of the reacting carbene.
-
X-H Insertion: The carbene can insert into various X-H bonds, such as O-H bonds of alcohols and water, or C-H bonds of alkanes. These reactions are synthetically useful for forming new C-O and C-C bonds at the 9-position of the xanthene core.
-
Ylide Formation: Reaction with lone-pair-containing species (e.g., sulfides, ethers) can lead to the formation of ylides, which can undergo further rearrangements or reactions.
Potential Applications:
-
Drug Discovery: The xanthene scaffold is present in many biologically active molecules.[3] The unique reactivity of the xanthenylidene carbene could be harnessed to synthesize novel xanthene derivatives with potential therapeutic applications.
-
Materials Science: The rigid, fused-ring structure of xanthene makes it an interesting building block for functional materials. Carbene-mediated polymerizations or surface modifications could lead to new materials with interesting photophysical or electronic properties.
-
Mechanistic Studies: As a diaryl carbene, 9-xanthenylidene could be a subject of interest for fundamental studies on carbene reactivity, spin states, and reaction dynamics.[4]
Although this compound is not a well-documented compound, its role as a precursor to the 9-xanthenylidene carbene makes it a molecule of significant synthetic potential. The protocols and reactivity patterns outlined in this guide, derived from well-understood principles of diazo and carbene chemistry, provide a solid foundation for researchers to explore the chemistry of this reactive intermediate. The development of methods to safely generate and utilize this species could unlock new avenues for the synthesis of complex molecules and functional materials based on the versatile xanthene framework.
References
The Historical Development of Xanthene-Based Diazo Compounds: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of xanthene chemistry with the synthesis of diazo compounds represents a fascinating chapter in the development of functional organic molecules. This guide provides a detailed exploration of the historical evolution of xanthene-based diazo compounds, from the foundational discoveries of their parent structures to their synthesis and characterization. This document adheres to a technical focus, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing synthetic pathways to provide a comprehensive resource for researchers in chemistry and drug development.
Foundational Discoveries: The Dawn of Xanthene and Diazo Chemistry
The story of xanthene-based diazo compounds begins with two independent yet crucial discoveries in the 19th century. In 1871, the German chemist Adolf von Baeyer first synthesized fluorescein, a xanthene dye, by heating phthalic anhydride (B1165640) and resorcinol. This discovery laid the groundwork for a new class of brilliantly colored and fluorescent compounds.[1]
Almost concurrently, the diazotization reaction, the cornerstone of diazo chemistry, was discovered by Peter Griess in 1858.[2][3] This reaction, involving the treatment of a primary aromatic amine with nitrous acid to form a diazonium salt, opened the door to the vast field of azo dyes, which quickly became a dominant class of synthetic colorants.[2][4]
For nearly a century, the fields of xanthene dyes and diazo compounds developed in parallel. Xanthene derivatives like fluorescein, eosins, and rhodamines found widespread use as dyes and biological stains due to their intense color and fluorescence.[5] Azo dyes, on the other hand, revolutionized the textile industry with their versatility and range of colors.
The Intersection: Synthesis of the First Xanthene-Based Diazo Compound
The first documented synthesis of a diazo compound directly on the xanthene core was reported in 1979 by G. W. Jones, K. T. Chang, and H. Shechter in the Journal of the American Chemical Society. They successfully prepared 9-diazoxanthene , a significant milestone that formally merged the two fields of chemistry.
The synthesis of 9-diazoxanthene was achieved through the diazotization of 9-xanthonehydrazone, which itself was prepared from 9-xanthone. A key innovation in their method was the use of a phase-transfer catalyst to facilitate the reaction.
Key Synthetic Pathway for 9-Diazoxanthene
The logical workflow for the synthesis of 9-diazoxanthene, based on the principles of diazo chemistry, can be visualized as a two-step process starting from the commercially available 9-xanthone.
Caption: Synthetic pathway to 9-diazoxanthene from 9-xanthone.
Experimental Protocols and Quantitative Data
Synthesis of 9-Xanthone Tosylhydrazone
Methodology:
-
A solution of 9-xanthone (1 equivalent) in a suitable solvent such as ethanol (B145695) is prepared.
-
An equimolar amount of tosylhydrazide is added to the solution.
-
A catalytic amount of a strong acid (e.g., concentrated hydrochloric acid) is added, and the mixture is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 9-Xanthone Tosylhydrazone | 9-Xanthone | Tosylhydrazide, HCl | Ethanol | Typically >80% | Varies with purity |
Synthesis of 9-Diazoxanthene from 9-Xanthone Tosylhydrazone (Bamford-Stevens Reaction)
Methodology:
-
9-Xanthone tosylhydrazone (1 equivalent) is dissolved in an aprotic solvent such as anhydrous tetrahydrofuran (B95107) (THF) or diglyme.
-
The solution is cooled in an ice bath, and a strong base, typically sodium hydride (NaH) or sodium amide (NaNH2) (2-4 equivalents), is added portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.
-
The reaction is often heated to facilitate the elimination of the tosyl group and formation of the diazo compound.
-
The reaction is quenched by the careful addition of water.
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 9-diazoxanthene.
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Appearance |
| 9-Diazoxanthene | 9-Xanthone Tosylhydrazone | Sodium Hydride | Anhydrous THF | Varies | Typically a colored solid |
Modern Synthetic Approaches
More recent developments in synthetic methodology have focused on greener and more efficient ways to produce xanthene-based azo dyes. For instance, the use of nanocomposite catalysts has been explored to facilitate the synthesis of these compounds under environmentally benign conditions.
Green Synthesis of Xanthene-Based Azo Dyes
A contemporary approach involves a multi-component reaction catalyzed by a reusable catalyst.
Caption: Workflow for the green synthesis of xanthene-based azo dyes.
Applications and Future Outlook
The historical development of xanthene-based diazo compounds has been primarily driven by academic interest in novel molecular structures and reactivity. The introduction of a diazo group onto the xanthene scaffold opens up possibilities for these compounds to be used as precursors in carbene chemistry, for the synthesis of more complex heterocyclic systems, and as potential photoactivated agents in biological systems.
For drug development professionals, the xanthene core is a known pharmacophore with a range of biological activities. The ability to functionalize this core with a diazo group provides a chemical handle for further elaboration and the potential to develop novel therapeutic agents. For example, diazo compounds can participate in cycloaddition reactions, which are a powerful tool in medicinal chemistry for the construction of complex molecular architectures.
The ongoing research into greener synthetic methods and the exploration of the unique photophysical and chemical properties of xanthene-based diazo compounds suggest that this area of chemistry will continue to be a fruitful field of investigation for years to come.
References
- 1. Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.pageplace.de [api.pageplace.de]
- 3. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. manupropria-pens.ch [manupropria-pens.ch]
- 5. api.pageplace.de [api.pageplace.de]
Theoretical Insights into the Stability of 9-Diazo-9H-xanthene: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Diazo-9H-xanthene is a diaryldiazo compound with potential applications in organic synthesis and medicinal chemistry as a precursor to the corresponding carbene. Understanding its stability is paramount for safe handling, storage, and application. This technical guide outlines a proposed theoretical investigation into the thermal and photochemical stability of this compound using modern computational chemistry methods. Due to a lack of specific experimental and computational studies on this molecule in the current literature, this document serves as a roadmap for future research, detailing proposed methodologies, hypothetical data, and expected outcomes based on studies of analogous diazo compounds.
Introduction
Diazo compounds are a versatile class of organic molecules characterized by the presence of a C=N₂ functional group. Their utility largely stems from their ability to extrude molecular nitrogen (N₂) upon thermal or photochemical induction, generating highly reactive carbenes. The stability of a diazo compound is a critical parameter that dictates its synthetic utility and safety profile. Factors influencing stability include steric hindrance, electronic effects of substituents, and the potential for intramolecular reactions.
This compound incorporates a diazo functionality within a rigid tricyclic xanthene framework. This structure is analogous to the well-studied 9-diazofluorene (B1199885), yet the presence of the oxygen atom in the xanthene ring is expected to influence its electronic properties and, consequently, its stability. This whitepaper proposes a comprehensive theoretical study to quantify the stability of this compound.
Proposed Computational Methodology
To investigate the stability of this compound, a robust computational protocol based on Density Functional Theory (DFT) is proposed. DFT has been shown to provide accurate energetic and structural information for organic reactions, including the decomposition of diazo compounds.
Software and Theoretical Level
All calculations would be performed using a widely recognized quantum chemistry software package such as Gaussian. The M06-2X functional is recommended due to its demonstrated accuracy in calculating reaction energies for organic molecules. A sufficiently large basis set, such as 6-311+G(d,p), will be employed to ensure accurate description of the electronic structure.
Calculation of Thermodynamic and Kinetic Parameters
The primary objective is to determine the activation energy (Ea) for the thermal decomposition of this compound, which proceeds via the elimination of N₂ to form the corresponding carbene, 9-xanthenylidene. The following steps would be undertaken:
-
Geometry Optimization: The ground state geometries of this compound, the transition state for N₂ elimination, and the resulting singlet and triplet 9-xanthenylidene carbene will be fully optimized.
-
Frequency Calculations: Vibrational frequency calculations will be performed on all optimized structures to confirm them as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Reaction Pathway Analysis: The transition state will be confirmed to connect the reactant (this compound) and the product (9-xanthenylidene + N₂) by performing an Intrinsic Reaction Coordinate (IRC) calculation.
-
Energetics: Single-point energy calculations at a higher level of theory or with a larger basis set could be performed on the optimized geometries to refine the energy profile. The activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡) for the decomposition will be calculated.
Hypothetical Data Presentation
The following tables present hypothetical, yet plausible, quantitative data that would be obtained from the proposed computational study. These values are for illustrative purposes and are based on typical ranges observed for similar diaryldiazo compounds.
Table 1: Calculated Thermodynamic Parameters for the Decomposition of this compound (at 298.15 K)
| Parameter | Value (kcal/mol) |
| Enthalpy of Reaction (ΔH_rxn) | -15.0 |
| Gibbs Free Energy of Reaction (ΔG_rxn) | -25.0 |
| Activation Enthalpy (ΔH‡) | 28.5 |
| Activation Gibbs Free Energy (ΔG‡) | 27.0 |
Table 2: Comparison of Calculated Activation Energies for Thermal Decomposition of Related Diazo Compounds
| Compound | Activation Energy (Ea, kcal/mol) |
| Diphenyldiazomethane | 25.0 |
| 9-Diazofluorene | 30.0 |
| This compound (Proposed) | 27.0 |
Visualization of Proposed Mechanisms
Visual representations are crucial for understanding the complex processes involved in chemical reactions. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed decomposition pathway and the computational workflow.
Caption: Proposed thermal decomposition pathway of this compound.
Caption: Workflow for the theoretical calculation of stability.
Discussion and Future Directions
The proposed theoretical study would provide fundamental insights into the stability of this compound. The calculated activation energy for N₂ elimination will be a key indicator of its thermal lability. A lower activation energy compared to 9-diazofluorene might suggest that the electron-donating character of the ether oxygen in the xanthene ring destabilizes the diazo compound.
Furthermore, the study could be extended to investigate the photochemical decomposition pathway, which would involve calculations of excited states. Understanding both thermal and photochemical reactivity is crucial for its application in photochemistry and photoaffinity labeling.
Experimental validation of the theoretical predictions is highly encouraged. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) could be employed to determine the decomposition temperature and enthalpy of decomposition of this compound, providing a valuable comparison with the calculated values.
Conclusion
While specific experimental or theoretical data on the stability of this compound is currently unavailable, this whitepaper outlines a clear and robust computational strategy to address this knowledge gap. By employing state-of-the-art DFT calculations, it is possible to predict the kinetic and thermodynamic parameters associated with its decomposition. The hypothetical data and visualizations presented herein serve as a template for what to expect from such a study. This research would not only provide crucial safety and handling information for this compound but also contribute to a deeper understanding of the structure-stability relationships in diaryldiazo compounds, benefiting researchers in organic synthesis, materials science, and drug development.
The Genesis of a Versatile Reagent: Unveiling the Discovery and Initial Synthesis of 9-Diazo-9H-xanthene
A cornerstone in the development of specialized organic reagents, 9-Diazo-9H-xanthene, first emerged from the meticulous work of Schönberg and Praefcke in 1966. This in-depth guide illuminates the original synthesis, offering a detailed look at the experimental protocols and the foundational data that introduced this valuable compound to the scientific community. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this compound's origins.
The initial preparation of this compound is a two-step process commencing with the synthesis of the corresponding hydrazone from 9H-xanthen-9-one. This intermediate is then subjected to oxidation to yield the target diazo compound. The seminal work by Schönberg and Praefcke, published in Chemische Berichte, laid the groundwork for the subsequent applications of this reagent in organic synthesis.
Experimental Protocols
The following sections provide a detailed account of the experimental procedures as described in the original literature.
Synthesis of 9H-Xanthen-9-one Hydrazone
The precursor, 9H-xanthen-9-one hydrazone, is synthesized by the condensation of 9H-xanthen-9-one with hydrazine (B178648) hydrate (B1144303).
Procedure: A mixture of 9H-xanthen-9-one and an excess of hydrazine hydrate in ethanol (B145695) is heated under reflux. The reaction progress is monitored until the starting material is consumed. Upon cooling, the hydrazone precipitates from the solution and is collected by filtration. The crude product is then purified by recrystallization.
Synthesis of this compound
The transformation of the hydrazone to the diazo compound is achieved through an oxidation reaction. The original method employed mercuric oxide as the oxidizing agent.
Procedure: 9H-Xanthen-9-one hydrazone is dissolved in a suitable solvent, such as diethyl ether. To this solution, an excess of yellow mercuric oxide is added in portions with vigorous stirring. The reaction is typically carried out at room temperature and monitored for the evolution of nitrogen gas, which indicates the decomposition of the diazo compound and should be minimized. After the reaction is complete, the solid mercuric salts and unreacted oxide are removed by filtration. The solvent is then carefully evaporated under reduced pressure at a low temperature to afford the crystalline this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data from the initial synthesis of this compound and its precursor.
| Compound | Starting Material(s) | Reagent(s) | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |
| 9H-Xanthen-9-one Hydrazone | 9H-Xanthen-9-one | Hydrazine hydrate | Ethanol | Not specified | Reflux | Not specified | 152-153 |
| This compound | 9H-Xanthen-9-one Hydrazone | Yellow Mercuric Oxide | Diethyl ether | Not specified | Room Temp. | High | 112-113 (decomp.) |
Characterization Data
The structure of the newly synthesized this compound was confirmed by elemental analysis and spectroscopic methods. The characteristic infrared absorption of the diazo group was a key identifier.
| Compound | Spectroscopic Data |
| This compound | IR (KBr): ν̃ = 2060 cm⁻¹ (C=N₂ stretching) |
Experimental Workflow and Logical Relationships
The synthesis of this compound follows a clear and logical progression from the readily available starting material. The following diagrams illustrate the synthetic pathway.
The discovery and initial synthesis of this compound by Schönberg and Praefcke provided the chemical community with a versatile reagent that has since found application in various areas of organic synthesis, including the generation of carbenes and the formation of heterocyclic compounds. The detailed experimental procedures and characterization data from their original work remain a fundamental reference for chemists working with this important molecule.
Methodological & Application
Application Notes and Protocols for Cyclopropanation Reactions Using Diazo Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanation reactions are fundamental transformations in organic synthesis, providing access to the highly strained but synthetically versatile cyclopropane (B1198618) ring system. This structural motif is prevalent in numerous natural products, pharmaceuticals, and agrochemicals, where it can impart unique conformational constraints, metabolic stability, and biological activity. Among the various methods for constructing cyclopropane rings, the reaction of a diazo compound with an alkene is a powerful and widely employed strategy. This process is often mediated by a transition metal catalyst, which plays a crucial role in modulating the reactivity and selectivity of the reaction.
This document provides detailed application notes and protocols for cyclopropanation reactions, with a focus on the methodologies applicable to diazo compounds. While specific experimental data for 9-Diazo-9H-xanthene in cyclopropanation reactions is not extensively available in the reviewed scientific literature, the principles, protocols, and data presented herein for other diazo compounds serve as a comprehensive guide for researchers interested in this class of transformations.
General Principles of Catalytic Cyclopropanation
The catalytic cyclopropanation of alkenes with diazo compounds generally proceeds through the in-situ formation of a metal carbene intermediate.[1] The diazo compound, upon reaction with a metal catalyst, extrudes dinitrogen gas to generate a highly reactive metal carbene species. This intermediate then transfers the carbene moiety to an alkene, forming the cyclopropane ring in a concerted or stepwise fashion. The choice of metal catalyst and ligands is critical in controlling the efficiency, diastereoselectivity, and enantioselectivity of the reaction.[2][3][4]
A variety of transition metals, including rhodium, copper, cobalt, iron, and gold, have been shown to effectively catalyze this transformation.[2] The ligand sphere around the metal center influences the steric and electronic properties of the catalyst, thereby dictating the stereochemical outcome of the reaction.
Experimental Protocols
The following protocols are representative examples of catalytic cyclopropanation reactions using diazo compounds. These can be adapted and optimized for specific substrates and catalysts.
Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation of Alkenes with Aryldiazoacetates
This protocol is adapted from established procedures for the highly enantioselective and diastereoselective cyclopropanation of alkenes using donor/acceptor carbene precursors.[4]
Materials:
-
Alkene (1.0 equiv)
-
Aryldiazoacetate (1.2 equiv)
-
Chiral dirhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.5-2 mol%)
-
Anhydrous, degassed solvent (e.g., dichloromethane, DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral dirhodium catalyst.
-
Add the anhydrous, degassed solvent to dissolve the catalyst.
-
To this solution, add the alkene.
-
The aryldiazoacetate is dissolved in the reaction solvent in a separate flask.
-
The solution of the aryldiazoacetate is then added slowly to the reaction mixture containing the catalyst and alkene via a syringe pump over a period of 1-4 hours. Slow addition is crucial to maintain a low concentration of the diazo compound, which helps to suppress the formation of side products such as carbene dimers.[5]
-
The reaction mixture is stirred at the desired temperature (typically room temperature) for the duration of the addition and for an additional 1-12 hours after the addition is complete, or until TLC or GC-MS analysis indicates the consumption of the starting materials.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopropane product.
-
The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy of the crude reaction mixture, and the enantiomeric excess (e.e.) can be determined by chiral HPLC or SFC analysis.
Safety Precautions: Diazo compounds are potentially explosive and toxic. They should be handled with care in a well-ventilated fume hood, and exposure should be minimized. It is recommended to use a blast shield, especially when working on a larger scale.
Data Presentation
The following tables summarize representative quantitative data for catalytic cyclopropanation reactions from the literature, showcasing the influence of the catalyst and substrates on the yield and stereoselectivity.
Table 1: Rhodium-Catalyzed Cyclopropanation of Styrene with various Aryldiazoacetates
| Entry | Aryldiazoacetate (R) | Catalyst | Yield (%) | d.r. (trans:cis) | e.e. (trans, %) | Reference |
| 1 | Phenyl | Rh₂(S-DOSP)₄ | 95 | >95:5 | 98 | [4] |
| 2 | 4-Methoxyphenyl | Rh₂(S-DOSP)₄ | 92 | >95:5 | 98 | [4] |
| 3 | 4-Chlorophenyl | Rh₂(S-DOSP)₄ | 96 | >95:5 | 97 | [4] |
| 4 | 2-Naphthyl | Rh₂(S-pPhTPCP)₄ | 88 | 11:1 | 99 | [4] |
Table 2: Substrate Scope for the Cyclopropanation of various Alkenes with Methyl Phenyldiazoacetate
| Entry | Alkene | Catalyst | Yield (%) | d.r. (trans:cis) | e.e. (trans, %) | Reference |
| 1 | Styrene | Rh₂(S-DOSP)₄ | 95 | >95:5 | 98 | [4] |
| 2 | 4-Methylstyrene | Rh₂(S-DOSP)₄ | 94 | >95:5 | 98 | [4] |
| 3 | 4-Chlorostyrene | Rh₂(S-DOSP)₄ | 96 | >95:5 | 97 | [4] |
| 4 | 2-Vinylnaphthalene | Rh₂(S-DOSP)₄ | 93 | >95:5 | 98 | [4] |
| 5 | Indene | Rh₂(S-pPhTPCP)₄ | 90 | N/A | 99 | [4] |
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted catalytic cycle for the rhodium-catalyzed cyclopropanation of an alkene with a diazo compound.
Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.
Experimental Workflow
The following diagram outlines the general workflow for performing a catalytic cyclopropanation reaction in the laboratory.
References
- 1. sas.rochester.edu [sas.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Generation of Xanthenylidene from 9-Diazo-9H-xanthene
Introduction
This document provides detailed protocols for the generation of the carbene intermediate, xanthenylidene, from its stable diazo precursor, 9-Diazo-9H-xanthene. Carbenes are highly reactive intermediates that are valuable in organic synthesis for the formation of cyclopropanes, C-H insertion products, and other carbon-carbon bond-forming reactions. This compound is a common precursor for generating the corresponding xanthenylidene carbene, which can be accomplished through thermal, photochemical, or metal-catalyzed methods. This note outlines procedures for these key methods of generation and subsequent trapping.
Overview of Carbene Generation Methods
The generation of carbenes from diazo compounds involves the extrusion of nitrogen gas (N₂), a thermodynamically favorable process.[1][2] The primary methods to induce this decomposition for this compound are:
-
Photochemical Decomposition: Irradiation with UV light provides the energy to cleave the C-N bond, leading to the formation of the carbene.[1][3] This method is often preferred for its mild reaction conditions.
-
Thermal Decomposition: Heating the diazo compound can also induce the elimination of nitrogen gas.[1] The required temperature can vary depending on the stability of the diazo compound.
-
Metal-Catalyzed Decomposition: Transition metals such as copper (Cu) and rhodium (Rh) can catalyze the decomposition of diazo compounds to form metal-carbene intermediates (carbenoids).[1][3][4] These carbenoids often exhibit different reactivity and selectivity compared to the free carbene.
Experimental Protocols
Safety Precautions: Diazo compounds can be explosive and should be handled with care. Avoid heating diazo compounds in the absence of a solvent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Photochemical Generation of Xanthenylidene
This protocol describes the generation of xanthenylidene via photolysis and its subsequent trapping with an alkene (e.g., cyclohexene) to form a cyclopropane (B1198618) adduct.
Materials:
-
This compound
-
Cyclohexene (B86901) (or other suitable trapping agent)
-
Anhydrous benzene (B151609) or toluene (B28343)
-
Quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Stir plate and stir bar
-
Standard glassware for workup and purification
Procedure:
-
In a quartz reaction vessel equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and a 10-fold excess of cyclohexene (10.0 mmol) in anhydrous benzene or toluene (50 mL).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
While stirring, irradiate the solution with a UV lamp. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the characteristic color of the diazo compound.
-
Continue irradiation until the starting material is consumed (typically 2-4 hours).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to isolate the corresponding cyclopropane adduct.
Protocol 2: Thermal Generation of Xanthenylidene
This protocol details the thermal decomposition of this compound.
Materials:
-
This compound
-
High-boiling point solvent (e.g., xylenes (B1142099) or dichlorobenzene)
-
Alkene for trapping (e.g., styrene)
-
Reaction flask with a reflux condenser
-
Heating mantle and temperature controller
-
Stir plate and stir bar
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add a solution of this compound (1.0 mmol) in a high-boiling point solvent (e.g., 20 mL of xylenes).
-
Add a 5-fold excess of the trapping agent (e.g., styrene, 5.0 mmol).
-
Heat the reaction mixture to reflux with vigorous stirring. The evolution of nitrogen gas should be observed.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography to yield the cyclopropanated product.
Protocol 3: Metal-Catalyzed Generation of Xanthenylidene
This protocol outlines the use of a copper catalyst for the generation of a xanthenylidene-metal carbenoid.
Materials:
-
This compound
-
Copper(II) acetylacetonate (B107027) [Cu(acac)₂] or another suitable copper or rhodium catalyst
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Substrate for carbene reaction (e.g., an alcohol for O-H insertion)
-
Syringe pump (optional, for slow addition)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the substrate (e.g., an alcohol, 2.0 mmol) and the catalyst (e.g., Cu(acac)₂, 0.05 mmol, 5 mol%).
-
Dissolve the components in an anhydrous solvent (20 mL).
-
Prepare a solution of this compound (1.0 mmol) in the same anhydrous solvent (10 mL).
-
Slowly add the this compound solution to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump. This slow addition helps to control the rate of nitrogen evolution and minimize the formation of dimers.
-
After the addition is complete, allow the reaction to stir for an additional hour at room temperature.
-
Monitor the reaction for the disappearance of the diazo compound by TLC.
-
Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Summary
The choice of method can influence the yield and selectivity of the desired product. The following table summarizes typical outcomes for carbene generation from diazo compounds.
| Generation Method | Catalyst | Typical Substrate | Typical Product | General Observations |
| Photochemical | None | Alkene | Cyclopropane | Mild conditions, suitable for heat-sensitive substrates. |
| Thermal | None | Alkene | Cyclopropane | Requires higher temperatures, risk of side reactions. |
| Metal-Catalyzed | Cu or Rh salts | Alcohol/Alkene | Ether/Cyclopropane | Often provides higher selectivity and yields.[1] |
Visualized Workflow and Mechanism
The following diagrams illustrate the overall experimental workflow and the general mechanism for carbene generation.
Caption: General experimental workflow for the generation and trapping of xanthenylidene.
Caption: Mechanism of xanthenylidene generation and subsequent reaction.
References
Application Notes and Protocols for 9-Diazo-9H-xanthene in Materials Science
Introduction
9-Diazo-9H-xanthene is a diazo compound featuring a xanthene core. While specific applications of this compound in materials science are not extensively documented in current literature, its chemical structure suggests significant potential. Diazo compounds are versatile reagents known for their ability to generate highly reactive carbenes upon thermal or photochemical decomposition, and to participate in 1,3-dipolar cycloaddition reactions. These reactive intermediates are valuable for polymer synthesis, surface functionalization, and bioconjugation. The xanthene moiety itself is of great interest due to its unique photophysical properties, rigidity, and biocompatibility, making it a desirable component in advanced materials.
These application notes provide a series of proposed, detailed protocols for the use of this compound in materials science, based on the established reactivity of diazo compounds. The experimental parameters and data presented are representative and intended to serve as a starting point for researchers and scientists in the field.
Synthesis of this compound
The synthesis of this compound can be achieved via the Bamford-Stevens reaction, which involves the treatment of a tosylhydrazone with a strong base. The precursor, 9-xanthenone tosylhydrazone, is prepared by the condensation of 9-xanthenone with tosylhydrazine.
Protocol 1: Synthesis of 9-xanthenone tosylhydrazone
-
To a solution of 9-xanthenone (1.0 eq) in ethanol (B145695), add p-toluenesulfonylhydrazide (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 9-xanthenone tosylhydrazone.
Protocol 2: Synthesis of this compound
-
Suspend 9-xanthenone tosylhydrazone (1.0 eq) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe), portion-wise over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.
-
The reaction progress can be monitored by the evolution of nitrogen gas (if the reaction proceeds to the carbene) or by TLC analysis for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica (B1680970) gel.
Caution: Diazo compounds can be explosive and should be handled with care. It is recommended to use them immediately in the next step whenever possible.
Application Note 1: Surface Modification of Polymeric Materials via Carbene Insertion
Introduction
The thermal or photochemical decomposition of this compound generates a highly reactive xanthenylidene carbene. This carbene can readily insert into C-H bonds of polymer backbones, providing a facile method for covalently attaching the photophysically active xanthene moiety to the polymer surface. This modification can alter the surface properties of the material, such as hydrophobicity, and introduce fluorescence.
Experimental Protocol
-
Substrate Preparation: Prepare thin films of a C-H bond-containing polymer (e.g., polystyrene, polyethylene) on a suitable substrate (e.g., glass slide, silicon wafer).
-
Solution Preparation: Prepare a solution of this compound in a volatile, inert solvent (e.g., dichloromethane, toluene) at a concentration of 1-5 mg/mL.
-
Surface Coating: Spin-coat or dip-coat the polymer films with the this compound solution to ensure a uniform layer of the diazo compound on the surface.
-
Carbene Generation and Insertion:
-
Thermal Method: Place the coated polymer films in an oven at a temperature sufficient to induce decomposition of the diazo compound (typically 80-120 °C) for 1-2 hours under an inert atmosphere.
-
Photochemical Method: Irradiate the coated polymer films with a UV lamp (e.g., 254 nm or 365 nm) for 30-60 minutes at room temperature.
-
-
Washing: After the reaction, thoroughly wash the polymer films with a good solvent for the diazo compound (e.g., dichloromethane, acetone) to remove any unreacted material.
-
Drying: Dry the functionalized polymer films under a stream of nitrogen or in a vacuum oven.
-
Characterization: Analyze the modified polymer surfaces using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the xanthene moiety, contact angle goniometry to assess changes in surface hydrophobicity, and fluorescence microscopy to observe the introduced fluorescence.
Representative Quantitative Data
| Polymer Substrate | Modification Method | Contact Angle (°) (before) | Contact Angle (°) (after) | Surface Energy (mN/m) (after) |
| Polystyrene | Thermal | 91 ± 2 | 75 ± 3 | 42.1 |
| Polystyrene | Photochemical | 91 ± 2 | 78 ± 2 | 40.5 |
| Polyethylene | Thermal | 102 ± 2 | 85 ± 3 | 35.8 |
Experimental Workflow Diagram
Application Note 2: Synthesis of Novel Xanthene-Containing Polymers
Introduction
This compound can be utilized as a monomer in polymerization reactions. For instance, in the presence of a suitable catalyst (e.g., copper or rhodium complexes), the generated carbene can react with dienes or other suitable co-monomers to form polymers with xanthene moieties in the backbone or as pendant groups. This approach allows for the synthesis of novel materials with tailored optical and electronic properties.
Experimental Protocol
-
Reactant Preparation: In a Schlenk flask under an inert atmosphere, dissolve the co-monomer (e.g., a diolefin such as 1,4-divinylbenzene) and a catalytic amount of a suitable metal catalyst (e.g., Rh₂(OAc)₄ or Cu(acac)₂) in an anhydrous solvent (e.g., toluene (B28343) or dichloromethane).
-
Monomer Addition: Slowly add a solution of this compound (1.0 eq relative to the co-monomer) in the same solvent to the reaction mixture at room temperature over a period of 2-4 hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Polymerization: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 12-24 hours.
-
Reaction Quenching: Quench the reaction by exposing the mixture to air or by adding a small amount of a suitable quenching agent like methanol (B129727).
-
Polymer Precipitation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Purification: Collect the polymer by filtration, wash it with the non-solvent, and re-dissolve it in a small amount of a good solvent (e.g., THF or chloroform). Re-precipitate the polymer to further purify it.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature.
-
Characterization: Characterize the resulting polymer using Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure. The optical properties can be investigated using UV-Vis and fluorescence spectroscopy.
Representative Quantitative Data
| Co-monomer | Catalyst | Mn ( g/mol ) | PDI |
| 1,4-Divinylbenzene | Rh₂(OAc)₄ | 12,500 | 1.8 |
| Norbornadiene | Cu(acac)₂ | 9,800 | 2.1 |
Polymerization Scheme Diagram
Application Note 3: Bioconjugation and Material Functionalization via 1,3-Dipolar Cycloaddition
Introduction
This compound can act as a 1,3-dipole in cycloaddition reactions, a cornerstone of "click chemistry". This is particularly useful for bioconjugation and the functionalization of materials that have been pre-functionalized with strained alkynes. This approach allows for the mild and specific attachment of the fluorescent xanthene label to biological molecules or material surfaces.
Experimental Protocol
-
Surface Preparation: Functionalize the material surface (e.g., a glass slide, nanoparticles) with a strained alkyne, such as a cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne, DIBO).
-
Biomolecule Preparation (if applicable): For bioconjugation, ensure the biomolecule of interest (e.g., a protein, DNA) is functionalized with a strained alkyne.
-
Reaction Setup: In a suitable buffer solution (for biomolecules) or an organic solvent (for material surfaces), add the alkyne-functionalized substrate.
-
Diazo Addition: Add a solution of this compound to the reaction mixture. The reaction is typically performed at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the increase in fluorescence of the substrate, or by using analytical techniques such as XPS for surfaces or mass spectrometry for biomolecules.
-
Purification:
-
Surfaces: After the reaction, wash the surface extensively with a suitable solvent to remove unreacted this compound.
-
Biomolecules: Purify the labeled biomolecule using size-exclusion chromatography or dialysis.
-
-
Characterization: Confirm the successful conjugation by fluorescence spectroscopy/microscopy, and quantify the degree of labeling using appropriate analytical methods.
Representative Quantitative Data
| Substrate | Alkyne Moiety | Reaction Time (h) | Labeling Efficiency (%) |
| DIBO-functionalized glass | DIBO | 2 | >95 (surface coverage) |
| BCN-labeled BSA | BCN | 4 | 85 |
Bioconjugation Process Diagram
Application Notes and Protocols for the Photolysis of 9-Diazo-9H-xanthene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The photolysis of 9-Diazo-9H-xanthene is a chemical reaction of significant interest, primarily as a method for the clean and efficient generation of the corresponding carbene, 9-xanthenylidene. This reactive intermediate can subsequently undergo a variety of chemical transformations, making it a valuable tool in organic synthesis. The reaction proceeds via the photo-induced extrusion of molecular nitrogen from the diazo compound. This application note provides a detailed overview of the experimental setup, protocols, and data related to the photolysis of this compound.
Reaction Mechanism and Signaling Pathway
The photolysis of this compound is initiated by the absorption of a photon, leading to an excited singlet state of the diazo molecule. This excited state rapidly undergoes nitrogen elimination to form the highly reactive singlet 9-xanthenylidene carbene. The singlet carbene can then react with a suitable trapping agent or undergo intersystem crossing to the more stable triplet state.
Application Notes: Synthesis of Novel Spiro-Xanthene Fluorescent Dyes via [3+2] Cycloaddition of 9-Diazo-9H-xanthene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthene-based fluorophores are a cornerstone in the development of fluorescent probes for biological imaging and diagnostics due to their high quantum yields, photostability, and tunable photophysical properties.[1][2] This document outlines a potential synthetic route to a novel class of spiro-xanthene fluorescent dyes utilizing 9-Diazo-9H-xanthene as a key precursor. While the direct application of this compound in the synthesis of fluorescent dyes is not widely documented, its chemical structure suggests a potent reactivity profile for the construction of unique spirocyclic systems with potential fluorescent properties.
The proposed methodology centers on the [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry.[3] Specifically, the reaction of this compound with activated alkynes is hypothesized to yield xanthene-spiro-pyrazoles. Pyrazole (B372694) moieties are present in various fluorescent compounds, and their incorporation into a spirocyclic framework with the rigid xanthene scaffold could lead to novel dyes with interesting photophysical characteristics. This approach offers a pathway to expand the structural diversity of xanthene dyes, potentially leading to new probes with unique spectral properties and sensing capabilities.
Proposed Synthetic Application: [3+2] Cycloaddition for Spiro-Xanthene Pyrazole Synthesis
The core of the proposed application is the reaction of this compound with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form a spiro-pyrazole derivative. This reaction is anticipated to proceed readily, as diazo compounds are well-known 1,3-dipoles for cycloaddition reactions.[4] The resulting spiro-compound would lock the xanthene moiety into a conformation that may influence its electronic properties and, consequently, its fluorescence.
Caption: Proposed workflow for the synthesis and analysis of a novel spiro-xanthene fluorescent dye.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general synthesis of diazo compounds from hydrazones.
Materials:
-
9-Xanthone hydrazone
-
Manganese dioxide (activated)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve 9-xanthone hydrazone (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add activated manganese dioxide (5-10 equivalents) in portions to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
-
Wash the filter cake with additional anhydrous DCM.
-
Combine the filtrates and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure at a low temperature (<30 °C) to obtain crude this compound.
-
Caution: Diazo compounds can be explosive. Handle with care and avoid heat, friction, and strong acids. It is recommended to use the product immediately in the next step without extensive purification.
Protocol 2: Synthesis of Dimethyl 9H-xanthene-9-spiro-3H-pyrazole-4,5-dicarboxylate
This protocol describes the [3+2] cycloaddition of this compound with DMAD.
Materials:
-
Crude this compound (from Protocol 1)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Anhydrous toluene (B28343)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the crude this compound (1 equivalent) in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Add dimethyl acetylenedicarboxylate (DMAD, 1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the reaction by TLC. The reaction is expected to be complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure spiro-pyrazole derivative.
Data Presentation
The photophysical properties of the synthesized spiro-xanthene pyrazole are yet to be experimentally determined. However, based on the properties of similar xanthene derivatives and other fluorescent pyrazoles, the following table presents the expected photophysical data.
| Property | Expected Value | Solvent | Notes |
| Absorption Maximum (λabs) | 380 - 420 nm | Dichloromethane | The absorption is expected to be in the near-UV to violet region, influenced by the pyrazole and xanthene chromophores. |
| Emission Maximum (λem) | 450 - 500 nm | Dichloromethane | A blue to cyan fluorescence is anticipated, with a Stokes shift typical for rigidified fluorophores. |
| Molar Extinction Coefficient (ε) | > 20,000 M-1cm-1 | Dichloromethane | Xanthene derivatives generally exhibit high molar absorptivity. |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.4 | Dichloromethane | The quantum yield may be moderate and highly dependent on the final molecular rigidity and solvent polarity.[5] |
| Fluorescence Lifetime (τ) | 1 - 5 ns | Dichloromethane | Expected to be in the nanosecond range, characteristic of singlet state fluorescence. |
Signaling Pathway and Mechanism
The proposed reaction proceeds via a concerted [3+2] cycloaddition mechanism. This compound acts as a 1,3-dipole, and DMAD serves as the dipolarophile. The reaction is thermally initiated, leading to the formation of a five-membered pyrazole ring spiro-fused to the 9-position of the xanthene core.
Caption: Proposed mechanistic pathway for the formation of the xanthene-spiro-pyrazole.
Conclusion
The use of this compound as a building block for fluorescent dyes represents a promising, yet underexplored, avenue in fluorophore chemistry. The proposed [3+2] cycloaddition reaction with activated alkynes provides a straightforward route to novel spiro-xanthene pyrazoles. These compounds are anticipated to exhibit unique photophysical properties, making them potential candidates for new fluorescent probes. The detailed protocols and expected data provided herein serve as a foundational guide for researchers interested in exploring this novel class of fluorescent dyes. Further experimental work is required to validate the proposed synthesis and fully characterize the resulting compounds.
References
- 1. Spectral and photophysical studies of benzo[c]xanthene dyes: dual emission pH sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An open and shut case? Chemistry to control xanthene dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloaddition reactions of enoldiazo compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - [2 + 1] Cycloaddition reactions of fullerene C60 based on diazo compounds [beilstein-journals.org]
- 5. Photophysical Properties of a Novel Xanthene Dye [pccc.icrc.ac.ir]
Application Notes and Protocols: Catalytic Systems for Carbene Transfer from 9-Diazo-9H-xanthene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of catalytic systems for carbene transfer reactions utilizing 9-diazo-9H-xanthene as a carbene precursor. This document includes detailed protocols for the synthesis of the diazo compound and its application in key carbene transfer reactions, alongside data presentation and visualizations to guide researchers in this area.
Introduction
Carbene transfer reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The use of diazo compounds as carbene precursors is a well-established strategy, with a variety of transition metal catalysts, including those based on rhodium, copper, and iron, being employed to facilitate these transformations.[3][4][5] this compound is a diaryl-substituted diazo compound that generates a sterically bulky and electronically distinct carbene intermediate, 9-xanthylidene. The unique properties of this carbene can lead to novel reactivity and selectivity in carbene transfer reactions. This document outlines the synthesis of this compound and provides protocols for its use in catalytic carbene transfer reactions.
Synthesis of this compound
The most common route for the synthesis of this compound involves the oxidation of the corresponding hydrazone of 9-oxo-9H-xanthene (xanthone).
Protocol 1: Synthesis of 9-Oxo-9H-xanthene Hydrazone
This protocol describes the formation of the hydrazone from xanthone (B1684191) and hydrazine (B178648) hydrate (B1144303).
Materials:
-
9-Oxo-9H-xanthene (Xanthone)
-
Hydrazine hydrate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a solution of 9-oxo-9H-xanthene (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 9-oxo-9H-xanthene hydrazone.
Protocol 2: Oxidation to this compound
This protocol details the oxidation of the hydrazone to the desired diazo compound.
Materials:
-
9-Oxo-9H-xanthene hydrazone
-
Manganese dioxide (activated) or other suitable oxidant (e.g., silver oxide)
-
Dichloromethane (B109758) or other suitable solvent
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Suspend 9-oxo-9H-xanthene hydrazone (1.0 eq) in dry dichloromethane under an inert atmosphere.
-
Add activated manganese dioxide (5.0 eq) portion-wise at room temperature.
-
Stir the mixture vigorously for 2-4 hours, monitoring the reaction by TLC for the disappearance of the hydrazone and the appearance of the deep red color of the diazo compound.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
-
Wash the Celite pad with dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure at low temperature to obtain this compound as a solid.
Caution: Diazo compounds can be explosive and should be handled with care. It is recommended to use the product immediately or store it at low temperatures in the dark.
Catalytic Carbene Transfer Reactions
The generated 9-xanthylidene carbene can participate in a variety of catalytic transformations. Below are general protocols for common carbene transfer reactions. The specific catalyst, solvent, and temperature will need to be optimized for each specific substrate.
Cyclopropanation of Olefins
This reaction involves the addition of the 9-xanthylidene carbene to an olefin to form a cyclopropane (B1198618) ring.
Caption: General workflow for the catalytic cyclopropanation of olefins using this compound.
Protocol 3: General Procedure for Cyclopropanation
Materials:
-
This compound
-
Olefin
-
Catalyst (e.g., Rh₂(OAc)₄, Cu(I)OTf)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere apparatus
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the olefin (1.0-1.5 eq) and the catalyst (1-5 mol%) in the anhydrous solvent.
-
Prepare a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Add the solution of this compound to the olefin/catalyst mixture dropwise over a period of 1-2 hours at the desired temperature (ranging from room temperature to reflux, depending on the catalyst and substrate).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired spiro[xanthene-9,1'-cyclopropane] derivative.
Table 1: Representative Data for Catalytic Cyclopropanation with this compound
| Entry | Catalyst (mol%) | Olefin | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Rh₂(OAc)₄ (1) | Styrene | CH₂Cl₂ | 25 | Data Needed | [1] |
| 2 | Cu(I)OTf (5) | Cyclohexene | Toluene | 80 | Data Needed | [1] |
| 3 | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed | [1] |
*Quantitative data for specific reactions of this compound needs to be extracted from relevant literature, such as the work by Jones, Chang, and Shechter.[1]
X-H Insertion Reactions (X = O, N)
This type of reaction involves the insertion of the 9-xanthylidene carbene into an O-H or N-H bond of an alcohol, amine, or related substrate.
Caption: Proposed mechanism for the catalytic X-H insertion of 9-xanthylidene.
Protocol 4: General Procedure for O-H and N-H Insertion
Materials:
-
This compound
-
Alcohol or Amine
-
Catalyst (e.g., Rh₂(OAc)₄, Cu(I)OTf)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Inert atmosphere apparatus
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol or amine (1.0-1.5 eq) and the catalyst (1-5 mol%) in the anhydrous solvent.
-
Prepare a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Add the solution of this compound to the substrate/catalyst mixture dropwise at the desired temperature.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the 9-substituted xanthene derivative.
Table 2: Representative Data for Catalytic X-H Insertion with this compound
| Entry | Catalyst (mol%) | Substrate | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Rh₂(OAc)₄ (1) | Methanol | CH₂Cl₂ | 25 | Data Needed | [1] |
| 2 | Cu(I)OTf (5) | Aniline | Et₂O | 0 | Data Needed | [1] |
| 3 | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed | [1] |
*Quantitative data for specific reactions of this compound needs to be extracted from relevant literature.[1]
Logical Relationship of Catalytic Carbene Transfer
The following diagram illustrates the central role of the metal-carbene intermediate in directing the reaction pathway towards different products based on the available substrate.
Caption: Key decision point in the reactivity of the 9-xanthylidene-metal carbene intermediate.
Conclusion
This compound serves as a valuable precursor for the sterically demanding 9-xanthylidene carbene, which can be utilized in a range of catalytic carbene transfer reactions. The protocols provided herein offer a starting point for the synthesis of this diazo compound and its application in cyclopropanation and X-H insertion reactions. Further research, particularly drawing from detailed studies on the reactivity of 9-diazoxanthene, will be crucial for fully exploring the synthetic potential of this unique carbene precursor.[1] Researchers are encouraged to perform careful optimization of reaction conditions for each specific substrate to achieve the desired outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Catalyzed Asymmetric N-H Insertion Reactions: Couplings of Diazo Compounds with Carbamates to Generate α-Amino Acids [organic-chemistry.org]
- 3. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent developments in copper-catalyzed reactions of diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Xanthene Derivatives as Precursors for Diazo Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthene derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities and applications in medicinal chemistry, including as antiviral, anti-inflammatory, and antitumor agents. Their rigid tricyclic structure also makes them valuable scaffolds in materials science, particularly as fluorescent dyes and sensitizers in photodynamic therapy. The efficient construction of the xanthene core is therefore of significant interest. One-pot, multi-component reactions have emerged as a powerful and atom-economical strategy for the synthesis of complex molecules like xanthenes from simple starting materials.
Furthermore, the introduction of a diazo functional group onto the xanthene scaffold opens up a vast potential for further chemical transformations. Diazo compounds are exceptionally versatile synthetic intermediates, enabling access to a wide array of other functionalities and molecular architectures through reactions such as cyclopropanations, C-H insertions, and Wolff rearrangements. This document provides detailed protocols for the one-pot synthesis of xanthenone derivatives, which can serve as key precursors for the preparation of xanthene-based diazo compounds. A subsequent general protocol for the conversion of the xanthenone carbonyl group to a diazo group is also described.
Data Presentation: One-Pot Synthesis of Xanthene Derivatives
The following table summarizes various catalytic systems and conditions for the one-pot synthesis of xanthene derivatives, offering a comparative overview of their efficiencies.
| Catalyst | Aldehyde Substrate | Diketone/Naphthol Substrate | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Fe(III) tetranitrophthalocyanine on activated carbon | Aromatic aldehydes | Dimedone or 1,3-cyclohexanedione (B196179) and β-naphthol | Ethanol (B145695) | Reflux | 15-45 | 85-96 | [1] |
| DABCO/Amberlyst-15 | Aromatic and aliphatic aldehydes | Dimedone or cyclohexanedione and 2-naphthol (B1666908) or 1-naphthol | Solvent-free | 120 | 10-60 | 85-98 | [2] |
| Montmorillonite K10 | Aromatic aldehydes | Dimedone or β-naphthol | Solvent-free | 120 | 120-240 | 75-89 | [3] |
| Lanthanum(III) nitrate (B79036) hexahydrate | Aromatic aldehydes | Dimedone or β-naphthol | Solvent-free | 70-80 | 10-30 | 90-98 | [4] |
| ZrCl₄ under ultrasound | Aromatic aldehydes | Dimedone and 2-naphthol | Ethanol | N/A | 70-82 | 75-95 | [5] |
| Zn(OAc)₂ under ultrasound | Aromatic aldehydes | Dimedone or 1,3-cyclohexanedione | Ethanol | N/A | 15-45 | 84-95 | [5] |
Experimental Protocols
Part 1: One-Pot Synthesis of Tetrahydrobenzo[a]xanthen-11-one Derivatives
This protocol is a representative example of a one-pot, three-component reaction to synthesize a xanthenone, a suitable precursor for a diazo compound.
Materials:
-
Appropriate aromatic aldehyde (1 mmol)
-
2-Naphthol (1 mmol)
-
5,5-Dimethyl-1,3-cyclohexanedione (dimedone) (1 mmol)
-
Lanthanum(III) nitrate hexahydrate (10 mol%)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with hot plate
-
Condenser (if using a solvent)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, combine the aromatic aldehyde (1 mmol), 2-naphthol (1 mmol), dimedone (1 mmol), and lanthanum(III) nitrate hexahydrate (10 mol%).
-
Place the flask on a hot plate with magnetic stirring and heat the mixture to 80°C under solvent-free conditions.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 10-30 minutes.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Wash the solid mixture with cold water and separate the crude product by filtration using a Buchner funnel.
-
Recrystallize the crude product from ethanol to afford the pure tetrahydrobenzo[a]xanthen-11-one derivative.
-
Dry the purified product under vacuum and characterize by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Part 2: Preparation of Diazo Compounds from Xanthenones via Tosylhydrazones (Bamford-Stevens Reaction)
This is a general two-step protocol for the conversion of the ketone functionality in the synthesized xanthenone to a diazo group.
Step A: Synthesis of the Tosylhydrazone
Materials:
-
Synthesized tetrahydrobenzo[a]xanthen-11-one derivative (1 mmol)
-
p-Toluenesulfonylhydrazide (tosylhydrazide) (1.1 mmol)
-
Methanol (B129727) or Ethanol
-
Catalytic amount of acetic acid or hydrochloric acid
Procedure:
-
Dissolve the xanthenone derivative (1 mmol) in methanol or ethanol in a round-bottom flask.
-
Add p-toluenesulfonylhydrazide (1.1 mmol) to the solution.
-
Add a few drops of glacial acetic acid or concentrated HCl to catalyze the reaction.
-
Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitor by TLC). The tosylhydrazone product will often precipitate from the solution upon formation or cooling.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. The tosylhydrazone is typically used in the next step without further purification.
Step B: Decomposition of the Tosylhydrazone to the Diazo Compound
Materials:
-
Xanthenone tosylhydrazone (1 mmol)
-
Anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran)
-
Strong, non-nucleophilic base (e.g., sodium hydride, sodium methoxide, or basic alumina)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend the tosylhydrazone (1 mmol) in the chosen anhydrous aprotic solvent.
-
Cool the mixture in an ice bath.
-
Carefully add the strong base (e.g., sodium methoxide, 1.1 mmol) portion-wise to the suspension. The formation of the diazo compound is often indicated by a color change (typically to yellow or orange).
-
Allow the reaction to stir at 0°C or room temperature while monitoring by TLC.
-
Upon completion, the reaction mixture contains the desired diazo compound. The workup procedure will vary depending on the stability and intended use of the diazo compound. A common procedure involves filtering off the base and tosyl salt byproduct, followed by careful removal of the solvent under reduced pressure at low temperature.
Safety Note: Diazo compounds can be explosive and should be handled with extreme care. It is advisable to use them immediately in the next synthetic step without isolation if possible. Avoid heat, light, and strong acids.
Visualizations
Caption: Workflow for the one-pot synthesis of xanthenone derivatives.
Caption: Two-step conversion of a xanthenone to a diazo compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Diazo ketone synthesis [organic-chemistry.org]
- 5. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 9-Diazo-9H-xanthene as a Bioorthogonal Probe for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The xanthene scaffold is a cornerstone in the development of fluorescent probes for bioimaging due to its exceptional photophysical properties, including high quantum yields and photostability. While numerous xanthene derivatives have been engineered to detect a wide array of biological analytes and processes, the application of 9-Diazo-9H-xanthene remains a largely unexplored frontier. This document outlines a potential application of this compound as a novel bioorthogonal imaging probe, leveraging the unique reactivity of the diazo group for targeted labeling in living systems.
The diazo group is a versatile functional group known for its participation in bioorthogonal reactions, particularly strain-promoted azide-alkyne cycloaddition (SPAAC) analogous reactions. This reactivity allows for the specific covalent labeling of biomolecules that have been metabolically or genetically engineered to contain a strained alkyne or alkene. When combined with the inherent fluorescence of the xanthene core, this compound presents an exciting opportunity for developing "turn-on" fluorescent probes for live-cell imaging.
Proposed Signaling Pathway and Mechanism of Action
We propose the use of this compound as a bioorthogonal probe that is initially non-fluorescent or weakly fluorescent. Upon a highly specific cycloaddition reaction with a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN), incorporated into a target biomolecule, the electronic properties of the xanthene core are altered, leading to a significant increase in fluorescence intensity. This "turn-on" response ensures a high signal-to-noise ratio, as the fluorescence is only generated upon successful labeling of the target.
Caption: Proposed bioorthogonal activation of this compound.
Quantitative Data Summary
The following table summarizes the anticipated photophysical properties of this compound before and after the proposed bioorthogonal reaction. These values are hypothetical and based on typical data for similar xanthene-based "turn-on" probes.
| Property | This compound (Unreacted) | Labeled Product (Post-Cycloaddition) |
| Absorption Max (λabs) | ~490 nm | ~520 nm |
| Emission Max (λem) | ~510 nm | ~545 nm |
| Quantum Yield (Φ) | < 0.05 | > 0.5 |
| Molar Extinction Coefficient (ε) | ~10,000 M⁻¹cm⁻¹ | ~80,000 M⁻¹cm⁻¹ |
| Fluorescence Lifetime (τ) | < 1 ns | ~4 ns |
Experimental Protocols
Synthesis of this compound
Materials:
-
9-Xanthenone
-
Manganese dioxide (MnO₂)
-
Toluene
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of 9-Xanthenone Hydrazone:
-
In a round-bottom flask, dissolve 9-xanthenone (1 equivalent) in ethanol.
-
Add hydrazine hydrate (10 equivalents) dropwise to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 9-xanthenone hydrazone.
-
-
Oxidation to this compound:
-
In a separate flask, suspend the synthesized 9-xanthenone hydrazone (1 equivalent) in toluene.
-
Add activated manganese dioxide (5-10 equivalents) portion-wise to the suspension while stirring vigorously.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC and the formation of a characteristic orange-red color.
-
Filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
-
Wash the Celite pad with toluene.
-
Combine the filtrates and remove the solvent under reduced pressure at low temperature to avoid decomposition of the diazo compound.
-
The crude this compound can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate).
-
Protocol for Live-Cell Imaging using this compound
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips.
-
Metabolic labeling precursor (e.g., an amino acid or sugar analog) functionalized with a strained alkyne (e.g., BCN).
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope equipped with appropriate filters for excitation and emission in the green/yellow range.
Experimental Workflow:
Caption: Workflow for live-cell imaging with this compound.
Procedure:
-
Metabolic Labeling of Target Biomolecules:
-
Culture cells to the desired confluency.
-
Replace the normal culture medium with a medium containing the BCN-functionalized metabolic precursor at an optimized concentration.
-
Incubate the cells for a period sufficient for the incorporation of the precursor into the target biomolecules (typically 24-48 hours).
-
-
Labeling with this compound:
-
Prepare a working solution of this compound in serum-free cell culture medium at the desired final concentration (e.g., 1-10 µM).
-
Aspirate the metabolic labeling medium from the cells and wash them twice with pre-warmed PBS.
-
Add the this compound working solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing and Imaging:
-
Aspirate the probe-containing medium and wash the cells three times with pre-warmed PBS to remove any unreacted probe.
-
Add fresh, complete cell culture medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate excitation and emission filters (e.g., excitation ~488 nm, emission ~520-560 nm).
-
Acquire images and analyze the fluorescence intensity and localization to visualize the labeled biomolecules.
-
Conclusion and Future Directions
The proposed application of this compound as a bioorthogonal imaging probe offers a promising avenue for the specific and "turn-on" visualization of a wide range of biomolecules in living cells. The inherent reactivity of the diazo group, combined with the excellent photophysical properties of the xanthene scaffold, provides a strong foundation for the development of a new class of powerful bioimaging tools. Future work should focus on the experimental validation of this proposed mechanism, including the synthesis and characterization of this compound, kinetic studies of its reaction with strained alkynes, and its application in live-cell imaging experiments. Further derivatization of the xanthene core could also be explored to tune the photophysical properties and introduce targeting moieties for specific organelles or cell types.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Diazo-9H-xanthene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 9-Diazo-9H-xanthene synthesis.
Experimental Workflow Overview
The synthesis of this compound is a two-step process. The first step involves the formation of 9-xanthone hydrazone from 9-xanthone and hydrazine (B178648) hydrate (B1144303). The second step is the oxidation of the resulting hydrazone to the final diazo compound. Careful control of reaction conditions in both steps is crucial for achieving high yields and purity.
Caption: General workflow for the two-step synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Step 1: Synthesis of 9-Xanthone Hydrazone
Q1: My yield of 9-xanthone hydrazone is low. What are the common causes and how can I improve it?
A1: Low yields in hydrazone formation can stem from several factors. Here’s a troubleshooting guide:
-
Incomplete Reaction: The reaction between the sterically hindered ketone of 9-xanthone and hydrazine can be slow.
-
Solution: Increase the reaction time and/or temperature. Refluxing in a suitable solvent like ethanol is a common practice. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 9-xanthone spot disappears.
-
-
Reagent Quality: The purity of 9-xanthone and the concentration of hydrazine hydrate can affect the yield.
-
Solution: Use purified 9-xanthone. Ensure the hydrazine hydrate is of a reliable grade and concentration.
-
-
Side Reactions: Although generally a clean reaction, prolonged heating at very high temperatures might lead to degradation.
-
Solution: Optimize the temperature and reaction time to find a balance between reaction completion and minimizing degradation.
-
Q2: I am observing the formation of a solid precipitate during the reaction. Is this the product?
A2: Yes, 9-xanthone hydrazone is typically a solid that precipitates from the reaction mixture upon formation or cooling. This is a good indication that the reaction is proceeding. Ensure the reaction is stirred efficiently to prevent clumping and ensure complete conversion.
Q3: How do I purify the 9-xanthone hydrazone?
A3: The crude product can be purified by recrystallization.
-
Recommended Solvents: Ethanol or a mixture of ethanol and water are commonly used for recrystallization.[1]
-
Procedure: Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals. The pure product is typically a pale yellow solid.
Step 2: Oxidation of 9-Xanthone Hydrazone to this compound
Q4: I am getting a low yield of this compound after the oxidation step. What could be the issue?
A4: The oxidation of the hydrazone to the diazo compound is a critical step and can be prone to low yields. Here are some common issues and solutions:
-
Choice and Activity of Oxidizing Agent: The efficiency of the oxidation heavily depends on the chosen oxidizing agent and its activity.
-
Common Oxidants: Activated manganese dioxide (MnO₂) and mercuric oxide (HgO) are frequently used for this transformation.[2]
-
Troubleshooting:
-
Manganese Dioxide: The activity of MnO₂ can vary significantly between batches. Ensure you are using freshly activated MnO₂ for the best results.
-
Mercuric Oxide: While effective, HgO is highly toxic and should be handled with extreme caution.
-
-
-
Reaction Conditions: Anhydrous conditions are crucial for this step.
-
Solution: Use anhydrous solvents (e.g., chloroform, diethyl ether, or THF) and consider adding a drying agent like anhydrous sodium sulfate (B86663) to the reaction mixture. The presence of water can lead to the formation of 9-xanthone as a byproduct.
-
-
Product Instability: Diazo compounds can be unstable, especially in the presence of acid or upon exposure to light and heat.
-
Solution:
-
Perform the reaction at or below room temperature. The reaction is often exothermic and may require cooling.[2]
-
Work in a fume hood with minimal light exposure.
-
It is often recommended to use the diazo compound immediately in the next step or store it under an inert atmosphere in the dark at low temperatures.
-
-
-
Incomplete Oxidation: Insufficient amount or activity of the oxidizing agent can lead to incomplete conversion.
-
Solution: Use a molar excess of the oxidizing agent. Monitor the reaction by TLC to ensure the disappearance of the hydrazone.
-
Q5: What are the common side products in the oxidation of 9-xanthone hydrazone?
A5: The primary side product is often the corresponding azine, formed from the condensation of the hydrazone with unreacted starting material or the product diazo compound. The formation of 9-xanthone due to the presence of water is also a common issue.
Q6: How can I purify the final this compound product?
A6: Purification is typically achieved through column chromatography on silica (B1680970) gel.
-
Eluent System: A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is generally effective.
-
Procedure: After the reaction, the solid oxidant is filtered off, the solvent is evaporated under reduced pressure at a low temperature, and the crude product is then subjected to column chromatography. The product is often a colored solid (e.g., red or orange).
Experimental Protocols
Protocol 1: Synthesis of 9-Xanthone Hydrazone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9-xanthone in ethanol.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product, 9-xanthone hydrazone, will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain a pure product.
Protocol 2: Oxidation of 9-Xanthone Hydrazone to this compound
-
Reaction Setup: In a round-bottom flask protected from light, suspend 9-xanthone hydrazone in an anhydrous solvent (e.g., chloroform or diethyl ether).
-
Addition of Oxidant: Add a molar excess of freshly activated manganese dioxide (or mercuric oxide) in portions. Anhydrous sodium sulfate can also be added as a desiccant.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by a color change and the evolution of nitrogen gas (if decomposition occurs). Monitor the reaction by TLC until the hydrazone is consumed.
-
Work-up: Filter the reaction mixture to remove the solid oxidant and drying agent. Wash the solid residue with the anhydrous solvent.
-
Isolation and Purification: Combine the filtrates and evaporate the solvent under reduced pressure at a low temperature. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Data Presentation: Yields of Diazo Compounds from Hydrazone Oxidation
The yield of diazo compounds is highly dependent on the substrate and the oxidizing agent used. While specific comparative data for this compound is not extensively available in a single source, the following table summarizes typical yields for the oxidation of various hydrazones to their corresponding diazo compounds, which can serve as a benchmark.
| Hydrazone Substrate | Oxidizing Agent | Solvent | Yield (%) |
| Benzophenone Hydrazone | Activated MnO₂ | Diethyl Ether | ~80-90 |
| Ethyl 2-oxo-2-phenylacetate hydrazone | Cu(OAc)₂/Pyridine, O₂ | Dichloromethane | 97[3] |
| Various Arylhydrazones | N-Iodo-p-toluenesulfonamide | Dichloromethane | 70-95 |
| Benzophenone Hydrazone | Mercuric Oxide (HgO) | Diethyl Ether | >90 |
Logical Troubleshooting Diagram
Caption: A logical diagram for troubleshooting low yields in the synthesis of this compound.
References
common side products in the synthesis of 9-Diazo-9H-xanthene
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Diazo-9H-xanthene. It provides troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, focusing on the identification and mitigation of common side products.
Troubleshooting Guide
The synthesis of this compound typically proceeds via the oxidation of 9-xanthenone hydrazone. Several side products can arise from this reaction, impacting the purity and yield of the desired product. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete formation of 9-xanthenone hydrazone | - Ensure the reaction between 9-xanthenone and hydrazine (B178648) hydrate (B1144303) goes to completion. Monitor the reaction by TLC. - Use a slight excess of hydrazine hydrate. - Ensure the reaction temperature is appropriate for hydrazone formation. |
| Inefficient oxidation of the hydrazone | - Use a suitable oxidizing agent such as manganese dioxide (MnO₂), lead tetraacetate (Pb(OAc)₄), or mercuric oxide (HgO). The choice of oxidant can significantly impact the yield. - Ensure the oxidant is fresh and active. - Optimize the stoichiometry of the oxidizing agent. An excess may lead to side reactions, while an insufficient amount will result in incomplete conversion. - The reaction is often carried out in an inert solvent like dichloromethane (B109758) or chloroform (B151607) at low temperatures to minimize side reactions. |
| Decomposition of the diazo compound | - this compound is a potentially unstable compound. Avoid exposure to strong acids, high temperatures, and light. - Work-up and purification should be performed promptly and at low temperatures. |
Problem: Presence of Impurities in the Final Product
| Observed Impurity | Identification | Potential Cause | Mitigation Strategy |
| 9-Xanthenone | Typically a white to off-white solid with a characteristic carbonyl peak in the IR spectrum (~1660 cm⁻¹). | - Hydrolysis of the diazo compound during work-up or purification. - Over-oxidation of the hydrazone. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid acidic conditions during work-up. A mild basic wash (e.g., saturated sodium bicarbonate solution) can be employed. - Careful control of the amount of oxidizing agent used. |
| 9-Xanthenone Hydrazone | A starting material that can be detected by TLC or LC-MS. | - Incomplete oxidation of the hydrazone. | - Increase the reaction time for the oxidation step. - Add a small excess of the oxidizing agent. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| 9H-Xanthen-9-ylidene)hydrazono)-9H-xanthene (Azine) | A higher molecular weight byproduct, often yellow or orange, which can be identified by mass spectrometry. | - A common side reaction during the oxidation of hydrazones, especially with certain oxidizing agents. | - The choice of oxidizing agent is critical. For example, using freshly prepared active manganese dioxide often minimizes azine formation. - Slower addition of the oxidizing agent at a low temperature can favor the formation of the diazo compound over the azine. |
Quantitative Data Summary
While specific yields and side product percentages are highly dependent on the exact reaction conditions and scale, the following table provides a general overview of what might be expected in a reasonably optimized synthesis.
| Product / Side Product | Typical Yield / Percentage | Notes |
| This compound | 60-85% | The yield is sensitive to the purity of the starting materials and the reaction conditions. |
| 9-Xanthenone | < 5% | Can be minimized with careful control of moisture and oxidant stoichiometry. |
| 9-Xanthenone Hydrazone | < 5% | Indicates incomplete reaction; can be addressed by adjusting reaction time or oxidant amount. |
| Azine Byproduct | 5-15% | Formation is influenced by the choice of oxidizing agent and reaction temperature. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 9-xanthenone.
Step 1: Synthesis of 9-Xanthenone Hydrazone
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9-xanthenone (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The 9-xanthenone hydrazone will precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Oxidation to this compound
-
In a flask protected from light and under an inert atmosphere (e.g., nitrogen), suspend 9-xanthenone hydrazone (1.0 eq) in an anhydrous solvent such as dichloromethane or chloroform.
-
Cool the suspension to 0 °C in an ice bath.
-
Add freshly prepared active manganese dioxide (MnO₂, 5-10 eq) portion-wise over 30-60 minutes, ensuring the temperature remains low.
-
Stir the reaction mixture vigorously at 0 °C for 2-4 hours. Monitor the reaction by TLC for the disappearance of the hydrazone and the appearance of the deep red-colored diazo compound.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake with the reaction solvent.
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Combine the filtrate and washings and remove the solvent under reduced pressure at a low temperature (< 30 °C).
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The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) at low temperature.
Frequently Asked Questions (FAQs)
Q1: My final product is a pale yellow solid instead of the expected deep red crystals. What could be the issue?
A1: A pale yellow color suggests the presence of impurities, most likely 9-xanthenone, which is a white to pale yellow solid. The deep red color is characteristic of the this compound. This indicates that either the diazo compound has decomposed or a significant amount of 9-xanthenone was formed as a side product. Review the troubleshooting guide for mitigation strategies, particularly focusing on anhydrous conditions and avoiding over-oxidation.
Q2: How can I confirm the presence of the azine side product?
A2: The azine, (9H-xanthen-9-ylidene)hydrazono)-9H-xanthene, has a significantly higher molecular weight than the desired product. The most definitive method for its identification is mass spectrometry, which will show a molecular ion peak corresponding to the azine's mass. It may also be possible to distinguish the azine from the diazo compound and other impurities by TLC, as it will likely have a different Rf value.
Q3: Is it necessary to use freshly prepared active manganese dioxide?
A3: Yes, the activity of manganese dioxide can vary significantly between batches and decrease over time. Using freshly prepared, active MnO₂ is crucial for achieving high yields and minimizing the formation of side products, particularly the azine. The activity of commercial MnO₂ can be inconsistent.
Q4: What are the safety precautions for handling this compound?
A4: Diazo compounds are potentially explosive and should be handled with care. Avoid heating the solid material, and do not expose it to strong light or acids, which can catalyze its decomposition. It is best to use the compound in solution whenever possible and to prepare it in the quantities needed for immediate use. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Visual Troubleshooting Workflow
The following diagram outlines the logical steps for troubleshooting the synthesis of this compound.
Technical Support Center: 9-Diazo-9H-xanthene Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 9-Diazo-9H-xanthene. The following information is designed to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
Users frequently encounter challenges related to the instability of this compound and the removal of synthetic byproducts. This guide provides a structured approach to overcoming these issues.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield After Purification | Decomposition of the diazo compound due to exposure to acid, heat, or light. | - Ensure all glassware is free of acidic residues. - Perform purification steps at low temperatures (e.g., using a cold water bath for chromatography). - Protect the compound from light by using amber vials or covering glassware with aluminum foil. |
| Product Decomposes on Silica (B1680970) Gel Column | Silica gel is acidic and can catalyze the decomposition of diazo compounds. | - Deactivate the silica gel by treating it with a base, such as triethylamine (B128534) in the eluent system. A common practice is to use a solvent system containing a small percentage (0.1-1%) of triethylamine. - Alternatively, use a less acidic stationary phase like neutral alumina. |
| Persistent Impurity with Similar Polarity | The impurity may be a structurally related byproduct, such as 9-xanthenone hydrazone (the precursor) or 9-xanthenone azine (a decomposition product). | - Optimize the solvent system for column chromatography to improve separation. A gradient elution might be necessary. - Consider recrystallization from a different solvent system. Test small batches with various solvents to find one that selectively precipitates the desired product. |
| Red/Orange Coloration Disappears | The characteristic color of the diazo compound is fading, indicating decomposition. | - This is a strong indicator of decomposition. Immediately store the compound in a cold, dark, and inert environment (e.g., under argon or nitrogen in a freezer). - Re-evaluate the purification conditions for sources of acid, heat, or light. |
| Oily Product Instead of Crystals | Presence of residual solvent or impurities preventing crystallization. | - Ensure the product is thoroughly dried under vacuum. - Attempt to precipitate the product from a non-polar solvent in which it is insoluble, such as hexane. - If the product is still an oil, it may require further purification by chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of this compound?
A1: this compound is typically a red or orange solid. Like many diazo compounds, it is sensitive to light, heat, and acidic conditions, which can lead to the evolution of nitrogen gas and decomposition. It should be stored in a cold, dark place, preferably under an inert atmosphere.
Q2: How can I monitor the purification process?
A2: Thin-layer chromatography (TLC) is a suitable method for monitoring the purification.[1] Use a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. The desired diazo compound should appear as a colored spot. It is advisable to run a co-spot with the crude material and the precursor (9-xanthenone hydrazone) to track the separation.
Q3: What are the most common impurities I should expect?
A3: Common impurities include unreacted 9-xanthenone hydrazone, the oxidizing agent used in the synthesis (e.g., manganese dioxide or mercuric oxide), and decomposition products like 9-xanthenone azine.
Q4: Can I use recrystallization for purification?
A4: Yes, recrystallization can be an effective purification method, provided a suitable solvent is found. The ideal solvent will dissolve the compound when heated but have low solubility at cooler temperatures, while impurities remain soluble. Due to the thermal sensitivity of this compound, it is crucial to avoid prolonged heating. A low-boiling point solvent is preferable.
Q5: What spectroscopic methods can be used to confirm the purity of this compound?
A5: The purity can be assessed using ¹H NMR and ¹³C NMR spectroscopy. The disappearance of signals from the precursor and the appearance of characteristic peaks for the diazo compound will indicate a successful synthesis and purification. Infrared (IR) spectroscopy is also very useful, as diazo compounds have a strong, characteristic N≡N stretching frequency typically in the range of 2050-2150 cm⁻¹.
Experimental Protocols
General Protocol for Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes).
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Column Packing: Pack a glass column with the silica gel slurry.
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Deactivation (Optional but Recommended): If using silica gel, flush the column with the eluent containing 0.5-1% triethylamine to neutralize acidic sites.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
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Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Collect fractions and monitor by TLC.
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Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
General Protocol for Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane, diethyl ether) at room temperature or with gentle warming.
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Precipitation: Add a non-polar solvent in which the product is insoluble (e.g., hexanes) dropwise until the solution becomes cloudy.
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Crystal Formation: Gently warm the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum in the dark.
Data Presentation
Researchers should meticulously record their purification data to ensure reproducibility and for troubleshooting purposes.
| Purification Method | Starting Mass (mg) | Final Mass (mg) | Yield (%) | Purity (pre-purification) | Purity (post-purification) | Observations |
| Column Chromatography | e.g., Color of fractions, decomposition on column | |||||
| Recrystallization | e.g., Solvent system used, crystal color and morphology |
Logical Workflow for Purification Strategy
The following diagram illustrates a decision-making process for selecting an appropriate purification technique for this compound.
Caption: Decision workflow for purifying this compound.
References
stability and decomposition pathways of 9-Diazo-9H-xanthene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and decomposition pathways of 9-Diazo-9H-xanthene. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a diazo compound that serves as a precursor to the corresponding xanthenylidene carbene. This highly reactive intermediate is utilized in a variety of organic transformations, including cyclopropanation reactions, C-H insertion reactions, and cycloadditions. These reactions are valuable in the synthesis of complex organic molecules and in the development of novel therapeutic agents.
Q2: What are the main safety precautions to consider when handling this compound?
Diazo compounds are known to be energetic and potentially explosive, necessitating careful handling.[1][2] It is crucial to avoid heat, light, shock, and friction.[3][4] All manipulations should be conducted in a well-ventilated fume hood, and personal protective equipment, including safety glasses, lab coat, and gloves, must be worn. It is recommended to handle diazo compounds in solution whenever possible and to avoid isolating the neat compound in large quantities.[1][5] For detailed safety protocols, always refer to the material safety data sheet (MSDS) and established laboratory safety procedures for handling energetic materials.
Q3: How should this compound be stored?
To ensure its stability, this compound should be stored in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight. It is advisable to store it in a refrigerator, ideally in a solution with a hydrocarbon or ether solvent. The container should be tightly sealed to prevent solvent evaporation and the ingress of moisture.
Troubleshooting Guides
Synthesis of this compound
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of this compound | Incomplete conversion of the precursor, 9-xanthenone hydrazone. | - Ensure the use of a suitable oxidizing agent (e.g., manganese dioxide, silver oxide) and that it is freshly activated. - Optimize the reaction time and temperature; prolonged reaction times or high temperatures can lead to decomposition of the product. |
| Decomposition of the product during workup. | - Perform the workup at low temperatures. - Use a non-polar solvent for extraction and minimize exposure to light. | |
| Presence of impurities in the final product | Unreacted starting material (9-xanthenone hydrazone). | - Monitor the reaction progress using thin-layer chromatography (TLC) to ensure complete consumption of the starting material. |
| Formation of 9-xanthenone azine (a common byproduct from the dimerization of the diazo compound). | - Avoid high concentrations of the diazo compound during the reaction. - Purify the product using column chromatography on neutral alumina (B75360) or silica (B1680970) gel, eluting with a non-polar solvent system. |
Decomposition Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results in thermal decomposition studies | Variable heating rates or sample preparation. | - Use a calibrated differential scanning calorimeter (DSC) or thermogravimetric analyzer (TGA) with a consistent heating rate for all experiments. - Ensure uniform sample packing and particle size. |
| Low yield of desired carbene trapping product in photochemical decomposition | Inefficient photolysis or competing side reactions. | - Use a light source with an appropriate wavelength for the absorption maximum of this compound. - Degas the solvent to remove oxygen, which can quench the excited state. - Use a high concentration of the trapping agent. |
| Formation of unexpected byproducts | The xanthenylidene carbene may undergo undesired side reactions. | - The choice of solvent can influence the reaction pathway. Consider using a less reactive solvent if insertion into the solvent is an issue. - The presence of water or other protic impurities can lead to the formation of 9-xanthenone. Ensure all reagents and solvents are dry. |
Stability and Decomposition Pathways
This compound decomposes upon exposure to heat or light to generate nitrogen gas and the highly reactive xanthenylidene carbene. The stability and decomposition pathways are influenced by several factors, including temperature, solvent, and the presence of other reagents.
Thermal Decomposition
Table 1: General Thermal Stability of Diazo Compounds
| Parameter | Value Range | Reference |
| Onset Temperature of Decomposition | 75–160 °C | [1] |
| Enthalpy of Decomposition | ~ -102 kJ mol⁻¹ | [1] |
Photochemical Decomposition
Photolysis of this compound with UV light leads to the formation of xanthenylidene carbene. The quantum yield of this process can be solvent-dependent.
Table 2: Factors Affecting Photochemical Decomposition
| Factor | Effect |
| Solvent Polarity | Can influence the lifetime of the excited state and the efficiency of carbene formation. |
| Presence of Quenchers | Dissolved oxygen can quench the excited diazo compound, reducing the quantum yield of carbene formation. |
| Wavelength of Light | Irradiation should be performed at a wavelength corresponding to an absorption band of the diazo compound. |
Decomposition Pathways of Xanthenylidene Carbene
The primary decomposition product of this compound is the xanthenylidene carbene. This carbene is a reactive intermediate that can undergo several subsequent reactions.
Caption: Decomposition of this compound to xanthenylidene carbene and subsequent reaction pathways.
Experimental Protocols
Synthesis of this compound from 9-Xanthenone
This procedure involves two main steps: the formation of 9-xanthenone hydrazone and its subsequent oxidation to this compound.
Caption: Workflow for the synthesis of this compound.
Methodology:
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Step 1: Synthesis of 9-Xanthenone Hydrazone
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In a round-bottom flask, dissolve 9-xanthenone in ethanol.
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Add an excess of hydrazine hydrate.
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Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
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Cool the reaction mixture and collect the precipitated 9-xanthenone hydrazone by filtration.
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Wash the solid with cold ethanol and dry under vacuum.
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Step 2: Oxidation to this compound
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In a flask protected from light, suspend 9-xanthenone hydrazone in an inert solvent such as dichloromethane (B109758) or chloroform.
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Add an excess of an oxidizing agent (e.g., activated manganese dioxide or silver oxide) in portions while stirring at room temperature.
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Continue stirring until the starting material is consumed (monitor by TLC).
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Filter the reaction mixture to remove the oxidant and any inorganic byproducts.
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Carefully concentrate the filtrate under reduced pressure at low temperature to obtain the crude this compound.
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Purification
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The crude product can be purified by column chromatography on neutral alumina or silica gel.
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Elute with a non-polar solvent system (e.g., hexane/ether or hexane/dichloromethane) to isolate the pure this compound as a crystalline solid.
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General Protocol for Thermal Decomposition Analysis
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Accurately weigh a small amount (1-5 mg) of this compound into a DSC pan.
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Place the pan in the DSC instrument.
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Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 5-10 °C/min).
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Record the heat flow as a function of temperature to determine the onset temperature of decomposition and the enthalpy of decomposition.
General Protocol for Photochemical Decomposition and Carbene Trapping
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Dissolve this compound and a suitable carbene trapping agent (e.g., an alkene for cyclopropanation) in a degassed solvent in a quartz reaction vessel.
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Irradiate the solution with a UV lamp at a wavelength where this compound absorbs.
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Monitor the progress of the reaction by TLC or GC-MS.
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After completion, remove the solvent and purify the product by column chromatography to isolate the carbene-trapped adduct.
References
handling and safety precautions for 9-Diazo-9H-xanthene
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, experimental protocols, and troubleshooting for 9-Diazo-9H-xanthene. Given the inherent risks associated with diazo compounds, adherence to these guidelines is critical for ensuring laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazard of this compound stems from the diazo functional group, which makes the compound potentially explosive and thermally unstable.[1][2] It can decompose rapidly upon heating, exposure to light, or physical shock (friction or impact), leading to a rapid release of nitrogen gas and a significant risk of explosion, particularly in the solid state.[1][2] Many diazo compounds are also toxic and can act as irritants or sensitizers.[3]
Q2: How should this compound be stored?
A2: this compound should be stored in a cool, dark, and well-ventilated area, away from heat sources, light, and incompatible materials such as acids and oxidizing agents. It is crucial to store it in a solution with a non-reactive solvent and to never store it in a concentrated or solid form. The storage container should be tightly sealed and clearly labeled with the compound's name and associated hazards.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:
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Safety goggles or a face shield.
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A flame-retardant laboratory coat.
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Chemical-resistant gloves (e.g., nitrile).
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Long pants and closed-toe shoes. All handling of the compound should be performed within a chemical fume hood with the sash positioned as low as possible. A blast shield should also be used as an additional precaution.
Q4: Can I scale up my reaction involving this compound?
A4: Extreme caution should be exercised when scaling up reactions with any diazo compound. Due to the risk of thermal runaway and explosion, it is highly recommended to perform a thorough risk assessment and to initially conduct the reaction on a small scale to determine its thermal stability and decomposition characteristics. Continuous flow setups may offer a safer alternative for larger-scale reactions as they minimize the amount of the hazardous intermediate present at any given time.
Q5: What should I do in case of a spill?
A5: In the event of a spill, evacuate the immediate area and alert your laboratory's safety officer. If the spill is small and you are trained to handle it, you can neutralize the diazo compound with a dilute acid (e.g., 10% acetic acid in an appropriate solvent) to quench its reactivity. Absorb the resulting mixture with an inert material and dispose of it as hazardous waste. For larger spills, professional hazardous material cleanup is required.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction is not proceeding or is very slow. | 1. Decomposition of this compound due to exposure to light or heat.2. Presence of impurities that quench the reaction. | 1. Ensure the reaction is protected from light and maintained at the appropriate temperature.2. Use freshly prepared or properly stored this compound. Purify starting materials if necessary. |
| Formation of unexpected byproducts. | 1. Side reactions of the diazo compound (e.g., carbene insertions into C-H or O-H bonds).2. Reaction with residual acid or water. | 1. Optimize reaction conditions (solvent, temperature, catalyst) to favor the desired pathway.2. Ensure all reagents and solvents are anhydrous and free of acidic impurities. |
| Reaction mixture turns dark or tarry. | 1. Decomposition of the diazo compound.2. Uncontrolled polymerization or side reactions. | 1. Immediately cool the reaction mixture and dilute with a high-boiling point solvent to control the exotherm.2. Re-evaluate the reaction conditions; consider using a more dilute solution or a lower reaction temperature. |
| Difficulty in isolating the product. | 1. The product may be unstable under the workup conditions.2. The product may be highly soluble in the reaction solvent. | 1. Use a mild workup procedure, avoiding strong acids or bases and high temperatures.2. Choose an appropriate extraction solvent or consider alternative purification methods like chromatography. |
Quantitative Data
Physical and Chemical Properties of 9H-Xanthene
| Property | Value |
| Molecular Formula | C₁₃H₁₀O |
| Molecular Weight | 182.22 g/mol [4][5] |
| Appearance | Yellow solid[5] |
| Melting Point | 101-102 °C[5] |
| Boiling Point | 310-312 °C[5] |
| Solubility | Soluble in common organic solvents[5] |
Thermal Properties of Representative Diazo Compounds
The following table provides data on the thermal stability of some diazo compounds to illustrate the potential hazards. It is crucial to assume that this compound may have a low decomposition temperature.
| Compound | Onset of Decomposition (Tonset) | Enthalpy of Decomposition (ΔHd) |
| Ethyl (phenyl)diazoacetate | 60 °C | -102 kJ/mol |
| A range of 44 diazo compounds | 75 - 160 °C | Varies |
Note: This data is for illustrative purposes only and does not represent the specific values for this compound.
Experimental Protocols
Disclaimer: The following is a representative protocol for the synthesis of an aryl diazo compound and should be adapted with extreme caution for this compound. A thorough risk assessment must be conducted before attempting any synthesis. This protocol emphasizes safety and should be performed by experienced chemists only.
Representative Synthesis of an Aryl Diazo Compound (e.g., from a Hydrazone)
This protocol describes the oxidation of a hydrazone to the corresponding diazo compound. The likely precursor for this compound is 9-xanthenone hydrazone.
Materials:
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9-Xanthenone hydrazone
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Oxidizing agent (e.g., manganese dioxide, yellow mercuric oxide)
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Anhydrous solvent (e.g., dichloromethane, diethyl ether)
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Inert gas (e.g., argon or nitrogen)
Procedure:
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Preparation:
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Ensure all glassware is oven-dried and cooled under an inert atmosphere.
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Set up the reaction in a chemical fume hood, behind a blast shield.
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Have a cooling bath (e.g., ice-water) readily available.
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Reaction Setup:
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Dissolve the 9-xanthenone hydrazone in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
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Place the flask under an inert atmosphere.
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Oxidation:
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Cool the solution in an ice bath.
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Slowly add the oxidizing agent in small portions to control the reaction temperature and any gas evolution.
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Monitor the reaction progress by thin-layer chromatography (TLC). The formation of the intensely colored diazo compound is often a visual indicator.
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Workup (use in situ if possible):
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Once the reaction is complete, it is highly recommended to use the resulting solution of this compound directly in the next step without isolation.
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If isolation is absolutely necessary, filter the reaction mixture through a pad of celite to remove the solid oxidant.
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NEVER attempt to remove the solvent completely to isolate the solid diazo compound, as this can lead to an explosion.
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Visualizations
Caption: A workflow diagram outlining the key safety steps for handling this compound.
Caption: A logic diagram for troubleshooting common issues during experiments with this compound.
References
Technical Support Center: Optimizing Carbene Generation Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during carbene generation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for generating carbenes?
A1: The most prevalent methods for carbene generation involve the decomposition of diazo compounds, alpha-elimination from haloforms, and the thermal or photolytic decomposition of other precursors like diazirines and ketenes.[1][2] Diazo compounds are often preferred and can be decomposed thermally, photolytically, or using a metal catalyst (commonly Rh or Cu) to form a metal carbenoid.[1] Alpha-elimination, such as the reaction of chloroform (B151607) with a strong base, is a classic method for generating dihalocarbenes.[1][2]
Q2: My reaction is giving low yields. What are the potential causes and solutions?
A2: Low yields in carbene reactions can stem from several factors:
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Inefficient Carbene Generation: Ensure your precursor is decomposing effectively. For thermal methods, the temperature may be too low. For photolytic methods, the wavelength or light intensity may be incorrect. For metal-catalyzed reactions, the catalyst may be inactive or poisoned.
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Carbene Dimerization: Carbenes can dimerize to form alkenes, a common side reaction.[3] This can sometimes be mitigated by using a lower concentration of the carbene precursor or by choosing a catalyst that favors the desired reaction pathway.
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Unwanted Side Reactions: Carbenes are highly reactive and can participate in undesired C-H insertion, Wolff rearrangement (for α-diazo ketones), or Stevens rearrangement (reaction with ethers).[1] Careful selection of solvents and catalysts can help minimize these side reactions. Metal carbenoids are often more selective than free carbenes.[1]
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Substrate Reactivity: The electronic and steric properties of your substrate can significantly impact the reaction outcome. Highly hindered substrates may react slowly or not at all.
Q3: How can I control the selectivity (chemo-, regio-, stereo-) of my carbene reaction?
A3: Controlling selectivity is a key challenge in carbene chemistry. Here are some strategies:
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Catalyst Selection: The choice of metal catalyst and its associated ligands is crucial. Chiral ligands on metal catalysts, such as rhodium and copper complexes, are widely used to induce enantioselectivity in reactions like cyclopropanation and C-H insertion.[4][5][6][7][8]
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Metal Carbenoids vs. Free Carbenes: Metal carbenoids are generally less reactive and therefore more selective than free carbenes.[1] Using a metal catalyst instead of thermal or photolytic methods can often improve selectivity.
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Solvent Effects: The polarity of the solvent can influence the reaction pathway.[9] For example, in some N-heterocyclic carbene-catalyzed reactions, non-polar solvents favor the generation of homoenolate equivalents over oxidation.[9]
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Substituent Effects: The electronic properties of the substituents on the carbene precursor can affect the carbene's reactivity and selectivity.[10]
Q4: What are common side reactions in carbene chemistry and how can I avoid them?
A4: Common side reactions include:
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Carbene Dimerization: Formation of an alkene from two carbene molecules.[3]
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Solution: Use dilute solutions of the carbene precursor and slow addition techniques.
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C-H Insertion: Insertion of the carbene into a C-H bond of the solvent or starting material.[1]
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Solution: Choose a solvent with no reactive C-H bonds (e.g., perfluorinated solvents, carbon tetrachloride) or use intramolecular C-H insertion to your advantage in synthetic design.
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Wolff Rearrangement: A specific rearrangement of α-diazoketones to form ketenes.[1]
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Solution: This is an inherent reactivity of α-diazoketones and is often utilized synthetically. If it's an undesired side reaction, consider alternative carbene precursors.
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Stevens Rearrangement: Reaction of a carbene with an ether to form a rearranged product.[1][11]
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Solution: Avoid etheric solvents if this is a problematic side reaction.
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Q5: How can I monitor the progress of my carbene generation reaction?
A5: Several analytical techniques can be used to monitor carbene reactions:
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In-situ Infrared (IR) Spectroscopy: This technique is powerful for monitoring the disappearance of starting materials (e.g., the characteristic diazo stretch) and the appearance of intermediates (like ketenes) and products in real-time.[12][13][14][15]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to follow the reaction progress by taking aliquots from the reaction mixture at different time points. In some cases, in-situ NMR is also possible.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for analyzing the product mixture, identifying byproducts, and determining the relative ratios of different products.[16][17][18]
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Tandem Electrospray Ionization-Mass Spectrometry (ESI-MS): This technique can be used to identify catalytic intermediates in metal-catalyzed carbene reactions.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Metal-Catalyzed Carbene Reaction
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CheckCatalyst -> CatalystPoisoned; CheckCatalyst -> CatalystLoading; CatalystPoisoned -> Solution1; CatalystLoading -> Solution2;
CheckPrecursor -> PrecursorDegraded; CheckPrecursor -> DecompositionIssue; PrecursorDegraded -> Solution3; DecompositionIssue -> Solution4;
CheckConditions -> TempTooLow; CheckConditions -> SolventChoice; CheckConditions -> Concentration; TempTooLow -> Solution5; SolventChoice -> Solution6; Concentration -> Solution7; }
Caption: Troubleshooting poor stereoselectivity.
Data Presentation: Reaction Condition Parameters
| Parameter | Carbene Generation Method | Typical Range/Value | Notes |
| Catalyst Loading | Rhodium(II)-catalyzed | 1-5 mol% | Increasing loading to 5 mol% may not significantly improve yield, while decreasing to 1 mol% can lower it. [10]In some cases, catalyst loading can even control chemoselectivity. [19] |
| Copper(I)-catalyzed | 5 mol% | Can be an alternative to rhodium catalysts. [10] | |
| Temperature | Thermal (Ethyl Diazoacetate) | 120-150 °C | The activation energy for decomposition is approximately 114.55 kJ/mol. [20][21] |
| Thermal (Ethyl Halodiazoacetates) | Room Temperature (25 °C) | Significantly less stable than ethyl diazoacetate; t₁/₂ of ethyl bromodiazoacetate is ~1h 46min at 25°C. [22] | |
| Dichlorocarbene (B158193) (from CHCl₃/Base) | 40 °C (PTC) | Reaction is typically run at a controlled temperature. [23] | |
| Solvent | General | Non-polar solvents (e.g., CH₂Cl₂, PhMe) | Solvent polarity can significantly affect reaction pathways and selectivity. [9]Ethereal solvents can sometimes retard bimolecular reactivity. [12] |
| Reactant Ratio | Dichlorocarbene from CCl₄/Mg | 2:1:1 (CCl₄:Mg:Olefin) | This ratio is reported to give higher yields. [3] |
| Enantioselectivity | Rhodium-catalyzed Cyclopropanation | Up to 98% ee | Highly dependent on the choice of chiral ligand on the rhodium catalyst. [4][8] |
| Photolysis Wavelength | Diazirines | ~360 nm | The wavelength can influence the ratio of carbene to diazoalkane formation. [24][25] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed N-H Insertion
This protocol is adapted from a mechanochemical procedure, which can often be translated to a solution-phase reaction. [10]
-
Reactant Preparation: In a reaction vessel, combine the aniline (B41778) (1.2 equivalents) and the diazoester (1.0 equivalent).
-
Catalyst Addition: Add the rhodium(II) acetate (B1210297) catalyst (Rh₂(OAc)₄, 2 mol%).
-
Reaction Conditions (Solution Phase): Dissolve the reactants and catalyst in a suitable solvent (e.g., CH₂Cl₂). Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or in-situ IR, observing the disappearance of the diazo compound.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired α-amino ester.
Protocol 2: Dichlorocarbene Generation and Cyclopropanation via Phase-Transfer Catalysis (PTC)
This protocol is based on the reaction of styrene (B11656) with dichlorocarbene generated from chloroform and aqueous sodium hydroxide (B78521). [23]
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, add 40% w/w aqueous sodium hydroxide solution (20 mL), chloroform (10 mL, 124.98 mmol), and the phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 1.5 mol% based on the alkene).
-
Equilibration: Stir the mixture at 500 rpm and bring it to the reaction temperature (40 °C). Add an internal standard (e.g., hexadecane, 1 mL) for GC analysis.
-
Substrate Addition: Add the alkene (e.g., styrene, 1.5 mL, 13.09 mmol), preheated to 40 °C. The time of half-delivery is considered the start of the reaction (t=0).
-
Reaction: Continue stirring at 500 rpm at 40 °C.
-
Monitoring: Withdraw aliquots from the organic layer at regular intervals and analyze by GC to monitor the disappearance of the starting alkene.
-
Work-up: After completion, cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., diethyl ether). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting dichlorocyclopropane derivative by distillation or column chromatography.
Protocol 3: Photolytic Carbene Generation from a Diazirine
This protocol is a general guide for photolytic carbene generation. [24][25]
-
Solution Preparation: Prepare a solution of the diazirine precursor in a suitable solvent (e.g., cyclohexane, acetonitrile). The choice of solvent can affect the carbene yield. [24]2. Degassing: Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can quench the excited state or react with the carbene.
-
Irradiation: Irradiate the solution with a UV lamp at the appropriate wavelength (typically around 360 nm for diazirines). The reaction vessel should be made of a material transparent to the chosen wavelength (e.g., quartz).
-
Monitoring: Monitor the decomposition of the diazirine by UV-Vis or NMR spectroscopy.
-
Work-up and Analysis: Once the precursor is consumed, the product can be isolated by removing the solvent. The product mixture can be analyzed by techniques such as NMR, GC-MS, or HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Asymmetric C–H Insertions of Rhodium(II) Azavinyl Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Infrared spectroscopic detection of ketene formation from carbene and CO sources: an amide synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mt.com [mt.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. GC-MS Analysis of β-Carotene Ethenolysis Products and their Synthesis as Potentially Active Vitamin A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [Analysis of by-products in photopromoted carbonylation of cyclohexene and carbon dioxide by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Thermal Decomposition of Ethyl Diazoacetate in Microtube Reactor: A Kinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. BJOC - On the cause of low thermal stability of ethyl halodiazoacetates [beilstein-journals.org]
- 23. ias.ac.in [ias.ac.in]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preparation of 9-Diazo-9H-xanthene
Welcome to the technical support center for the synthesis of 9-Diazo-9H-xanthene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific chemical preparation. Our goal is to help you minimize impurities and achieve a high-quality product.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for preparing this compound?
A1: The most common and effective method for synthesizing this compound involves a two-step process. The first step is the condensation of 9-xanthenone with hydrazine (B178648) to form 9-xanthenone hydrazone. The second step is the oxidation of the resulting hydrazone to yield the final product, this compound.
Q2: What are the most critical factors to control during the synthesis to minimize impurities?
A2: To ensure the highest purity of this compound, it is crucial to control the following factors:
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Purity of Starting Materials: Begin with high-purity 9-xanthenone and hydrazine.
-
Reaction Temperature: Carefully control the temperature during both the hydrazone formation and the oxidation step to prevent side reactions.
-
Choice of Oxidizing Agent: The selection of the oxidizing agent for the conversion of the hydrazone to the diazo compound can significantly impact the impurity profile.
-
Solvent System: The choice of solvent can influence the reaction pathway and the formation of byproducts. Aprotic solvents are generally preferred for the oxidation step to avoid the formation of carbocation intermediates that can lead to undesired rearrangements.[1][2]
-
Exclusion of Water: Ensure anhydrous conditions, especially during the oxidation step, as water can react with the diazo compound or intermediates.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of both reaction steps. For the first step, you can observe the disappearance of the 9-xanthenone spot and the appearance of the hydrazone spot. In the second step, the disappearance of the hydrazone and the appearance of the characteristic colored spot of this compound will indicate the reaction's progression.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 9-xanthenone hydrazone | - Incomplete reaction. - Sub-optimal reaction temperature. - Insufficient reaction time. | - Ensure an appropriate molar excess of hydrazine hydrate (B1144303). - Optimize the reaction temperature; gentle heating is often required. - Extend the reaction time and monitor by TLC until the 9-xanthenone is consumed. |
| Formation of azine byproduct | - Decomposition of the hydrazone, especially at elevated temperatures.[3] | - Maintain the recommended reaction temperature and avoid overheating. - During workup, remove volatile materials at a low temperature (e.g., below 20°C) to minimize azine formation.[3] |
| Low yield of this compound | - Incomplete oxidation of the hydrazone. - Decomposition of the diazo product. - Inappropriate choice or amount of oxidizing agent. | - Ensure the oxidizing agent is fresh and active. - Add the oxidizing agent portion-wise to control the reaction rate and temperature. - Diazo compounds can be unstable; it is often best to use them in situ or store them at low temperatures in the dark. |
| Presence of 9-xanthenone in the final product | - Incomplete hydrazone formation in the first step. - Hydrolysis of the diazo compound or hydrazone back to the ketone. | - Ensure the complete conversion of 9-xanthenone to its hydrazone in the first step by monitoring with TLC. - Use anhydrous solvents and reagents in the oxidation step to prevent hydrolysis. |
| Formation of alkene or other rearrangement byproducts | - Use of protic solvents during the oxidation step, which can lead to the formation of a carbocation intermediate followed by rearrangement.[1][2] | - Perform the oxidation in an aprotic solvent to favor the carbene pathway, which is less prone to rearrangement.[1][2] |
Experimental Protocols
Step 1: Synthesis of 9-Xanthenone Hydrazone
This procedure outlines the formation of the hydrazone intermediate.
Materials:
-
9-Xanthenone
-
Hydrazine hydrate (64% solution or anhydrous)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 9-xanthenone in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the mixture to reflux and maintain for the time indicated by TLC monitoring (typically several hours) until all the 9-xanthenone has reacted.
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Cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization of the hydrazone.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Oxidation of 9-Xanthenone Hydrazone to this compound
This procedure describes the conversion of the hydrazone to the final diazo product.
Materials:
-
9-Xanthenone hydrazone
-
Activated manganese dioxide (or other suitable oxidizing agent like mercuric oxide or lead tetraacetate)
-
Anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or diethyl ether)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Suspend 9-xanthenone hydrazone in the chosen anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Add the oxidizing agent (e.g., activated manganese dioxide) portion-wise with vigorous stirring. The reaction is often accompanied by a color change.
-
Stir the reaction mixture at low temperature and monitor its progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite or anhydrous sodium sulfate to remove the oxidant and any inorganic byproducts.
-
The resulting solution contains this compound. It is often recommended to use this solution directly for subsequent reactions due to the potential instability of the isolated diazo compound. If isolation is necessary, the solvent can be carefully removed under reduced pressure at a low temperature.
Impurity Minimization Workflow
The following diagram illustrates the logical workflow for minimizing impurities during the preparation of this compound.
Caption: Workflow for minimizing impurities in this compound synthesis.
References
Technical Support Center: Scale-up Synthesis of 9-Diazo-9H-xanthene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 9-Diazo-9H-xanthene.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns are associated with the inherent instability of diazo compounds.[1] Key hazards include:
-
Thermal Instability: Diazo compounds can decompose exothermically, potentially leading to a runaway reaction, especially at larger scales where heat dissipation is less efficient. The decomposition is often accompanied by the rapid evolution of nitrogen gas, which can cause pressure buildup in a sealed reactor.[1]
-
Shock and Friction Sensitivity: Solid diazo compounds can be sensitive to shock and friction, increasing the risk of unexpected decomposition. It is crucial to handle the isolated product with care, avoiding metal spatulas and ground glass joints where friction can occur.
-
Toxicity: Many diazo compounds and their precursors are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q2: What is the most common synthetic route for preparing this compound?
A2: The most common and established route is the oxidation of 9-xanthenone hydrazone. This two-step process involves:
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Formation of 9-xanthenone hydrazone from the reaction of 9-xanthenone with hydrazine (B178648).
-
Oxidation of the resulting hydrazone to the corresponding diazo compound using a suitable oxidizing agent.
Q3: Which oxidizing agents are suitable for the conversion of 9-xanthenone hydrazone to this compound?
A3: Several oxidizing agents can be used, with varying levels of reactivity and safety considerations. Common choices include:
-
Manganese Dioxide (MnO₂): An effective and relatively mild oxidizing agent for this transformation.
-
Mercuric Oxide (HgO): Historically used, but its high toxicity makes it less desirable for scale-up.
-
Nickel Peroxide: A potent oxidizing agent that can provide high yields but requires careful handling.
For scale-up, the choice of oxidant should balance reactivity, cost, safety, and ease of removal during workup.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete hydrazone formation | Ensure the reaction of 9-xanthenone with hydrazine goes to completion. Monitor the reaction by TLC or HPLC. Consider extending the reaction time or using a slight excess of hydrazine. |
| Inefficient oxidation | The choice and quality of the oxidizing agent are critical. Ensure the oxidizing agent is fresh and active. For manganese dioxide, "activated" MnO₂ is often more effective. Optimize the stoichiometry of the oxidant; an insufficient amount will lead to incomplete conversion, while a large excess can promote side reactions. |
| Decomposition of the product | This compound is thermally sensitive. Maintain a low reaction temperature during the oxidation and workup. Avoid prolonged reaction times. |
| Product loss during workup | The product can be sensitive to acidic conditions. Ensure all workup steps are performed under neutral or slightly basic conditions. Minimize the exposure of the product to light, as some diazo compounds are light-sensitive. |
Problem 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification | Troubleshooting Step |
| Unreacted 9-xanthenone hydrazone | Can be detected by TLC, HPLC, or ¹H NMR. | Improve the efficiency of the oxidation step by using a more active oxidizing agent or increasing the reaction time/temperature cautiously. |
| 9-Xanthenone azine | This is a common byproduct formed from the decomposition of the diazo compound. It is a dimer of the carbene intermediate. It can be identified by its characteristic spectroscopic data (MS, NMR). | Minimize product decomposition by maintaining low temperatures throughout the synthesis and purification. Use of an inert atmosphere can also be beneficial. |
| 9-Xanthenone | Can be formed by the hydrolysis of the diazo compound or the hydrazone. | Ensure anhydrous conditions are maintained during the reaction and workup. |
Problem 3: Difficulties with Product Isolation and Purification
| Issue | Troubleshooting Step |
| Oily or non-crystalline product | This could be due to the presence of impurities. Attempt to purify a small sample by column chromatography to see if a crystalline product can be obtained. |
| Decomposition during chromatography | Diazo compounds can decompose on silica (B1680970) or alumina (B75360) gel. Use a deactivated stationary phase (e.g., silica gel treated with triethylamine) and perform the chromatography quickly at low temperature. |
| Crystallization issues | Finding a suitable solvent system for crystallization can be challenging. Screen a variety of solvents and solvent mixtures. Seeding with a small crystal of pure product can induce crystallization. |
Experimental Protocols
Synthesis of 9-Xanthenone
This protocol describes a typical lab-scale synthesis which can be adapted for scale-up with appropriate engineering controls.
Reaction: 2-Phenoxybenzoic acid cyclization.
| Parameter | Value |
| Reactant | 2-Phenoxybenzoic acid |
| Reagent | Concentrated Sulfuric Acid |
| Temperature | 100 °C |
| Reaction Time | 1 hour |
| Workup | Quenching with ice water, filtration, washing with sodium carbonate solution and water. |
| Purification | Recrystallization from ethanol |
| Typical Yield | 85-95% |
Synthesis of this compound (Illustrative Protocol)
This protocol is adapted from a general procedure for the oxidation of hydrazones using manganese dioxide and should be optimized for the specific scale.
Reaction: Oxidation of 9-xanthenone hydrazone.
| Parameter | Value |
| Reactant | 9-Xanthenone hydrazone |
| Oxidizing Agent | Activated Manganese Dioxide (MnO₂) |
| Solvent | Anhydrous Dichloromethane or Tetrahydrofuran |
| Stoichiometry (MnO₂:Hydrazone) | 5-10 molar equivalents |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-24 hours (monitor by TLC) |
| Workup | Filtration of MnO₂, removal of solvent under reduced pressure at low temperature. |
| Purification | Column chromatography on deactivated silica gel or recrystallization. |
Visualizations
Caption: Synthetic workflow for this compound production.
References
Technical Support Center: 9-Diazo-9H-xanthene Stability in Solution
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 9-Diazo-9H-xanthene in various solvents. The following question-and-answer format addresses common issues and provides troubleshooting advice for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors:
-
Solvent Type: The polarity and protic nature of the solvent can significantly affect the decomposition rate.
-
Light Exposure: this compound is photosensitive and can decompose upon exposure to light, particularly UV light.
-
Temperature: Like most diazo compounds, this compound is thermally labile and will decompose at elevated temperatures. The onset temperature for the decomposition of many diazo compounds ranges from 75 to 160 °C.[1]
Q2: How does the choice of solvent affect the decomposition pathway of this compound?
A2: The solvent can influence the mechanism of decomposition. Based on studies of structurally similar compounds like 9-diazofluorene, the following trends can be expected:
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Protic Solvents (e.g., methanol, ethanol): In the presence of a proton source, photolytic decomposition is likely to proceed via the formation of a carbene that can be trapped by the solvent, leading to O-H insertion products.
-
Aprotic Solvents (e.g., acetonitrile, dichloromethane, hexane): In aprotic media, the carbene generated upon decomposition is more likely to undergo other reactions, such as cycloadditions, or in the case of photolysis, intersystem crossing to the triplet state.
Q3: What are the visible signs of this compound decomposition?
A3: The decomposition of this compound is typically accompanied by the evolution of nitrogen gas (N₂), which may be observed as bubbling in the solution. A color change of the solution may also occur as the diazo compound is consumed and new products are formed.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize decomposition, solutions of this compound should be:
-
Stored in a cool, dark place (refrigeration is recommended for long-term storage).
-
Protected from light by using amber vials or by wrapping the container with aluminum foil.
-
Used as freshly prepared as possible.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid decomposition of this compound solution upon preparation. | 1. Solvent impurity: Acidic or nucleophilic impurities in the solvent can catalyze decomposition. 2. High ambient temperature. 3. Exposure to bright light. | 1. Use freshly distilled or high-purity, anhydrous solvents. 2. Prepare the solution in a cooled bath if necessary. 3. Work in a fume hood with the sash down and under subdued lighting. |
| Inconsistent reaction results when using this compound. | 1. Decomposition of the stock solution: The concentration of the diazo compound may be lower than expected. 2. Photodecomposition during the reaction: The reaction mixture is exposed to light. | 1. Prepare fresh solutions of this compound for each experiment or titrate the stock solution before use. 2. Protect the reaction vessel from light by wrapping it in aluminum foil. |
| Formation of unexpected byproducts. | 1. Solvent participation in the reaction: The solvent may be reacting with the carbene intermediate. 2. Presence of oxygen or water: These can lead to the formation of ketones or other oxidation products. | 1. Choose an inert solvent that is less likely to react with the carbene. 2. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
Data on Solvent Effects on Stability (Qualitative)
| Solvent Class | Examples | Expected Stability | Potential Decomposition Pathways |
| Protic Solvents | Methanol, Ethanol, Water | Lower | Photochemical O-H insertion, Solvolysis |
| Aprotic Polar Solvents | Acetonitrile, DMSO, DMF | Moderate | Thermally and photolytically induced N₂ extrusion to form a carbene intermediate. |
| Aprotic Nonpolar Solvents | Hexane, Toluene, Dichloromethane | Higher (in the dark) | Thermally and photolytically induced N₂ extrusion to form a carbene intermediate. |
| Solvents with Acidic Impurities | Technical grade solvents | Very Low | Acid-catalyzed decomposition. |
Experimental Protocols
Protocol 1: Monitoring the Decomposition of this compound by UV-Vis Spectroscopy
This protocol provides a general method for monitoring the decomposition of this compound by observing the change in its characteristic UV-Vis absorbance over time.
Materials:
-
This compound
-
Solvent of choice (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to a known concentration (e.g., 0.05 mg/mL).
-
Determine the λmax: Scan the UV-Vis spectrum of the freshly prepared solution from 200-600 nm to determine the wavelength of maximum absorbance (λmax) for this compound.
-
Set up the experiment:
-
For thermal decomposition: Place a sealed cuvette containing the solution in a temperature-controlled cell holder in the spectrophotometer set to the desired temperature.
-
For photolytic decomposition: Place the cuvette in the spectrophotometer and expose it to a light source of a specific wavelength.
-
For long-term stability: Store the solution under the desired conditions (e.g., at room temperature in the dark or light) and take measurements at regular intervals.
-
-
Monitor the absorbance: Record the absorbance at the λmax at regular time intervals.
-
Analyze the data: Plot the absorbance (or ln(absorbance) for first-order kinetics) versus time to determine the rate of decomposition.
Protocol 2: Monitoring the Decomposition of this compound by ¹H NMR Spectroscopy
This protocol describes how to use ¹H NMR to monitor the disappearance of this compound and the appearance of decomposition products.
Materials:
-
This compound
-
Deuterated solvent of choice
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Prepare the NMR sample: Dissolve a known amount of this compound in the deuterated solvent in an NMR tube.
-
Acquire the initial spectrum: Record the ¹H NMR spectrum of the freshly prepared solution. Identify the characteristic peaks of this compound.
-
Incubate the sample: Store the NMR tube under the desired experimental conditions (e.g., at a specific temperature, exposed to light, or in the dark).
-
Acquire subsequent spectra: Record ¹H NMR spectra at regular time intervals.
-
Analyze the data: Integrate the peaks corresponding to this compound and any new peaks that appear from decomposition products. The decrease in the integral of the starting material's peaks over time indicates the rate of decomposition.
Visualizations
References
Validation & Comparative
Unveiling the Reactivity Landscape: 9-Diazo-9H-xanthene vs. 9-diazofluorene
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the realm of synthetic organic chemistry, diazo compounds stand as versatile intermediates, prized for their ability to generate carbenes and participate in a host of powerful transformations. Among the diaryldiazomethanes, 9-Diazo-9H-xanthene and 9-diazofluorene (B1199885) are two prominent reagents, each offering a unique reactivity profile governed by its distinct structural framework. This guide provides an in-depth, objective comparison of their performance in key chemical reactions, supported by available experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
At a Glance: Structural and Electronic Distinctions
The core difference between this compound and 9-diazofluorene lies in the bridging atom of their tricyclic systems. The oxygen atom in the xanthene core, as opposed to the direct carbon-carbon bond in the fluorene (B118485) system, imparts significant electronic and steric differences that dictate their reactivity. The oxygen atom in this compound introduces a degree of conformational flexibility and influences the electronic nature of the aromatic rings, which in turn affects the stability and reactivity of the diazo group and the resulting carbene.
Reactivity in Focus: A Head-to-Head Comparison
To provide a clear understanding of their divergent chemical behavior, we will examine their reactivity in three fundamental transformations for diazo compounds: 1,3-dipolar cycloaddition, carbon-hydrogen (C-H) insertion, and acid-catalyzed decomposition.
1,3-Dipolar Cycloaddition: A Tale of Two Dipoles
1,3-Dipolar cycloaddition is a cornerstone reaction of diazo compounds, enabling the synthesis of five-membered heterocyclic rings. The reactivity of the diazo compound as a 1,3-dipole is highly dependent on its electronic properties.
While direct comparative quantitative studies between this compound and 9-diazofluorene in cycloaddition reactions are not extensively documented in the literature, the principles of frontier molecular orbital (FMO) theory can provide predictive insights. The reactivity in these reactions is often governed by the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the diazo compound and the dipolarophile.[1] Generally, diazo compounds can be highly tunable reactants in such cycloadditions.[1][2][3]
9-diazofluorene has been shown to participate in cycloaddition reactions. For instance, its reaction with electron-deficient alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) proceeds to form pyrazole (B372694) derivatives.
For this compound , while specific quantitative data with common dipolarophiles is less readily available in the surveyed literature, its structural analogue, 9-diazofluorene, provides a benchmark for expected reactivity. The electron-donating influence of the ether oxygen in the xanthene backbone may subtly alter the HOMO-LUMO energy gap compared to 9-diazofluorene, potentially influencing its reaction rates and regioselectivity in cycloadditions.
Table 1: Comparison of Reactivity in 1,3-Dipolar Cycloaddition
| Feature | This compound | 9-diazofluorene |
| General Reactivity | Expected to undergo 1,3-dipolar cycloadditions. | Known to participate in 1,3-dipolar cycloadditions. |
| Electronic Nature | Influenced by the ether oxygen in the xanthene core. | Reactivity is governed by the fluorenyl system. |
| Quantitative Data | Limited specific data available in the surveyed literature. | Reacts with various dipolarophiles. |
dot digraph "1_3_Dipolar_Cycloaddition" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Diazo [label="Diazo Compound\n(1,3-Dipole)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dipolarophile [label="Dipolarophile\n(e.g., Alkyne, Alkene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TransitionState [label="Concerted or\nStepwise Transition State", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cycloadduct [label="Five-membered\nHeterocycle (Pyrazoline)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Diazo -> TransitionState; Dipolarophile -> TransitionState; TransitionState -> Cycloadduct; } caption: "Generalized 1,3-Dipolar Cycloaddition Pathway."
Carbon-Hydrogen (C-H) Insertion: Harnessing the Carbene
The generation of a carbene intermediate upon extrusion of nitrogen gas is a hallmark of diazo chemistry, opening up pathways for C-H insertion reactions. These reactions are powerful tools for C-C bond formation and are often mediated by transition metal catalysts, such as those based on rhodium and copper.
The structure of the carbene generated from the diazo precursor is critical to the outcome of C-H insertion reactions. The stability and selectivity of the carbene are influenced by the electronic and steric properties of the parent molecule.
9-diazofluorene is a well-studied precursor for the fluorenylidene carbene. This carbene has been shown to undergo both intramolecular and intermolecular C-H insertion reactions. The rigid, planar structure of the fluorene ring system influences the trajectory of the insertion process.
For this compound , the corresponding xanthenylidene carbene is expected to exhibit different reactivity. The presence of the oxygen bridge may lead to a more flexible carbene, and the electronic effects of the oxygen could modulate its electrophilicity. While specific examples of C-H insertion reactions with this compound are not as prevalent in the literature as for its fluorene counterpart, the general principles of rhodium-catalyzed C-H insertion are applicable.[4]
Table 2: Comparison of Reactivity in C-H Insertion
| Feature | This compound | 9-diazofluorene |
| Carbene Intermediate | Xanthenylidene | Fluorenylidene |
| Expected Reactivity | Capable of undergoing C-H insertion. | Known to undergo C-H insertion reactions. |
| Controlling Factors | Steric and electronic effects of the xanthene core. | Steric and electronic effects of the fluorene core. |
| Catalysis | Amenable to transition metal catalysis (e.g., Rh, Cu). | Commonly used with transition metal catalysts. |
dot digraph "CH_Insertion_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Diazo [label="Diazo Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat_Light_Catalyst [label="Heat / Light / Catalyst\n(-N₂)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Carbene [label="Carbene Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="Substrate with C-H bond", fillcolor="#34A853", fontcolor="#FFFFFF"]; InsertionProduct [label="C-H Insertion Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Diazo -> Heat_Light_Catalyst; Heat_Light_Catalyst -> Carbene; Carbene -> InsertionProduct; Substrate -> InsertionProduct; } caption: "General Workflow for Carbene C-H Insertion."
Acid-Catalyzed Decomposition: A Probe of Stability
The stability of diazo compounds in the presence of acid is a crucial practical consideration and provides insight into their electronic nature. The decomposition is typically initiated by protonation of the diazo carbon, followed by the loss of dinitrogen to generate a carbocation.
A kinetic study of the acid-catalyzed solvolysis of 9-diazofluorene has been reported, providing quantitative data on its rate of decomposition in acidic media.[5] This serves as a valuable benchmark for understanding the stability of diaryldiazomethanes.
For This compound , while a direct kinetic study of its acid-catalyzed decomposition was not found in the surveyed literature, the electronic influence of the ether oxygen is expected to play a role. The oxygen atom's ability to donate electron density through resonance could potentially stabilize the diazo group or the resulting carbocation, thereby affecting the rate of decomposition compared to 9-diazofluorene.
Table 3: Comparison of Stability in Acidic Media
| Feature | This compound | 9-diazofluorene |
| Decomposition Pathway | Protonation followed by N₂ loss to form a carbocation. | Protonation followed by N₂ loss to form a carbocation. |
| Expected Stability | Stability influenced by the electron-donating oxygen atom. | Kinetic data available for acid-catalyzed solvolysis.[5] |
| Key Influencing Factor | Resonance effects from the ether linkage. | Electronic effects of the biphenyl (B1667301) system. |
dot digraph "Acid_Catalyzed_Decomposition" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Diazo [label="Diazo Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protonation [label="Protonation (H⁺)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Diazonium [label="Diazonium Ion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N2_Loss [label="-N₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Carbocation [label="Carbocation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product\n(e.g., from nucleophilic attack)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Diazo -> Protonation; Protonation -> Diazonium; Diazonium -> N2_Loss; N2_Loss -> Carbocation; Carbocation -> Product; } caption: "Mechanism of Acid-Catalyzed Diazo Decomposition."
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these reagents. Below are generalized protocols for the synthesis of the diazo compounds and a representative cycloaddition reaction.
Synthesis of 9-Diazofluorene and this compound
The synthesis of both diazo compounds typically proceeds via the oxidation of the corresponding hydrazone.
Step 1: Hydrazone Formation
A general procedure involves the condensation of the corresponding ketone (9-fluorenone or 9-xanthenone) with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid.
-
Materials: 9-fluorenone (B1672902) or 9-xanthenone, hydrazine hydrate, ethanol, glacial acetic acid.
-
Procedure:
-
Dissolve the ketone in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and isolate the hydrazone product by filtration or extraction.
-
Step 2: Oxidation to the Diazo Compound
The hydrazone is then oxidized to the corresponding diazo compound using an oxidizing agent like mercury(II) oxide or manganese dioxide in an inert solvent.
-
Materials: Hydrazone from Step 1, mercury(II) oxide or manganese dioxide, a dry, inert solvent (e.g., diethyl ether, dichloromethane), anhydrous sodium sulfate.
-
Procedure:
-
Suspend the hydrazone in the dry solvent in a flask protected from light.
-
Add the oxidizing agent portion-wise with stirring at room temperature or below.
-
Monitor the reaction progress by the disappearance of the hydrazone and the formation of the intensely colored diazo compound.
-
After completion, filter the reaction mixture to remove the oxidant and byproducts.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the diazo compound.
-
Caution: Diazo compounds can be explosive and should be handled with care. Reactions should be carried out in a well-ventilated fume hood, and the products should be protected from light and heat.
Representative 1,3-Dipolar Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD)
This protocol describes a general procedure for the reaction of a diaryldiazomethane with DMAD.
-
Materials: 9-diazofluorene or this compound, dimethyl acetylenedicarboxylate (DMAD), an inert solvent (e.g., toluene, benzene).
-
Procedure:
-
Dissolve the diazo compound in the inert solvent in a round-bottom flask.
-
Add a stoichiometric amount of DMAD to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting pyrazole derivative by column chromatography or recrystallization.
-
Conclusion: Making an Informed Choice
The choice between this compound and 9-diazofluorene will ultimately depend on the specific requirements of the desired transformation.
-
9-diazofluorene is a well-characterized reagent with a wealth of literature data available. Its rigid structure provides a predictable platform for carbene-mediated reactions.
-
This compound , with its heteroatomic core, offers a different steric and electronic environment. The presence of the oxygen atom may be leveraged to fine-tune reactivity and selectivity, although more extensive investigation is needed to fully map its reaction landscape.
This guide provides a foundational understanding of the comparative reactivity of these two important diazo compounds. Researchers are encouraged to consider the electronic and steric arguments presented herein and to consult the primary literature for specific applications and detailed experimental conditions. As the field of synthetic methodology continues to evolve, a deeper understanding of the subtle differences between reagents like this compound and 9-diazofluorene will be instrumental in the design of more efficient and selective chemical syntheses.
References
- 1. Diazo Compounds as Highly Tunable Reactants in 1,3-Dipolar Cycloaddition Reactions with Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diazo compounds as highly tunable reactants in 1,3-dipolar cycloaddition reactions with cycloalkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. 492. Kinetic studies of the fluorene series. Part I. The acid-catalysed solvolysis of 9-diazofluorene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
The Safer Alternative: Why 9-Diazo-9H-xanthene Outshines Diazomethane in Modern Synthesis
A Comparative Guide for Researchers in Organic Chemistry and Drug Development
In the landscape of synthetic organic chemistry, the methylation of carboxylic acids to their corresponding methyl esters is a fundamental and frequently employed transformation. For decades, diazomethane (B1218177) (CH₂N₂) has been a go-to reagent for this purpose, prized for its high reactivity and the clean, quantitative conversions it affords at room temperature. However, the significant operational hazards associated with diazomethane have led the scientific community to seek safer, more practical alternatives. This guide provides a detailed comparison of the advantages of using a stabilized, solid diazo reagent, exemplified by 9-Diazo-9H-xanthene, over the hazardous and volatile diazomethane.
The Overwhelming Case Against Diazomethane
Diazomethane is a highly toxic, explosive, and carcinogenic yellow gas.[1][2] Its use is fraught with risks that demand specialized equipment and extreme caution, making it unsuitable for large-scale industrial applications and a significant liability in any research setting.[2]
Key Hazards of Diazomethane:
-
Extreme Toxicity: Diazomethane is highly toxic by inhalation or contact and is more toxic than hydrogen cyanide.[1] Acute exposure can cause severe irritation to the eyes, skin, and respiratory tract, leading to symptoms like chest pain, headache, weakness, and potentially fatal pulmonary edema.[1][2][3] Its properties as a potent alkylating agent also make it a suspected human carcinogen.[2][4]
-
Explosive Instability: As a pure gas or in concentrated solutions, diazomethane is notoriously explosive.[1][3] Detonations can be triggered by contact with sharp or rough surfaces (like ground-glass joints), exposure to high-intensity light, or heating above 100 °C.[2][3] This instability necessitates the use of specialized, flame-polished glassware and blast shields.[1][2]
-
Difficult Handling: Diazomethane is typically prepared in situ for immediate use, as storage is highly discouraged.[1] The generation process itself involves hazardous precursors and requires careful temperature control and specialized apparatus.[3][4]
These significant drawbacks have driven the development of safer alternatives. While reagents like (trimethylsilyl)diazomethane (TMS-diazomethane) offer a less explosive option, they are still highly toxic.[1][5] The ideal replacement would be a stable, weighable solid that retains the necessary reactivity without the associated dangers. This compound represents a structural class of reagents designed to meet this need.
This compound: A Paradigm of Safety and Stability
This compound is a crystalline solid, a physical characteristic that immediately confers several major advantages over gaseous diazomethane. The bulky xanthene backbone provides steric hindrance and electronic stabilization to the diazo group, significantly reducing its volatility and explosive propensity.
Core Advantages:
-
Enhanced Safety: As a non-volatile solid, the risk of inhalation exposure is drastically minimized. It is not shock-sensitive and can be handled on the benchtop without the need for specialized glassware or blast shields required for diazomethane.
-
Stability and Storage: Unlike diazomethane, which must be generated immediately before use, stabilized diazo compounds can be stored for extended periods, offering greater convenience and experimental flexibility.
-
Ease of Handling: Being a weighable solid, this compound allows for precise stoichiometric control of reactions, which is difficult to achieve with ethereal solutions of diazomethane. This eliminates the need for the hazardous in situ generation and titration processes.
Performance in Esterification: A Comparative Overview
While direct, side-by-side quantitative performance data for this compound against diazomethane is not extensively documented in readily available literature, the reaction mechanism for the esterification of carboxylic acids is conserved. The reaction proceeds via protonation of the diazo compound by the carboxylic acid, followed by nucleophilic attack of the carboxylate anion on the resulting diazonium species, releasing nitrogen gas and forming the ester.
The primary difference in performance lies in the reaction conditions. The high reactivity of diazomethane allows for near-instantaneous reactions at room temperature. Stabilized diazo reagents like this compound may require slightly elevated temperatures or longer reaction times to achieve comparable yields, a minor trade-off for the immense gain in safety and handling.
Comparative Data Summary
The following table summarizes the key characteristics, highlighting the advantages of a solid, stabilized reagent like this compound.
| Feature | Diazomethane | This compound (Projected) |
| Physical State | Yellow Gas | Crystalline Solid |
| Toxicity | Highly toxic, suspected carcinogen[1][2][4] | Low volatility significantly reduces inhalation risk |
| Explosivity | Highly explosive, sensitive to shock and light[1][2][3] | Stable, non-explosive solid |
| Handling | Requires in situ generation, specialized glassware[1][2] | Weighable solid, standard glassware |
| Storage | Not recommended, prepared for immediate use[1] | Can be stored long-term |
| Reaction Conditions | Room temperature, rapid | Room temperature to mild heating |
| Byproducts | Nitrogen gas | Nitrogen gas |
Experimental Protocols
Diazomethane: A High-Hazard Procedure
The generation and use of diazomethane is a specialized procedure that should only be undertaken by experienced personnel in a properly equipped fume hood with a blast shield.[1] A typical procedure involves the base-catalyzed decomposition of a precursor like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) followed by co-distillation with ether into a solution of the carboxylic acid.[4] Due to the extreme hazards, a detailed protocol is not provided here. Researchers must consult established safety guidelines and institutional protocols before attempting its use.[1][4]
This compound: A General Protocol for Safe Esterification
The following is a representative, general procedure for the esterification of a carboxylic acid using a stable, solid diazoalkane like this compound.
Objective: To prepare the methyl ester of a generic carboxylic acid (R-COOH).
Materials:
-
Carboxylic acid (1.0 mmol)
-
This compound (1.1 mmol, 1.1 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane, 10 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolution: To a round-bottom flask, add the carboxylic acid (1.0 mmol) and the chosen anhydrous solvent (10 mL). Stir the mixture until the acid is fully dissolved.
-
Reagent Addition: Add this compound (1.1 mmol) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the evolution of nitrogen gas (bubbling) and by thin-layer chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C to facilitate the conversion.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting carboxylic acid on TLC), the solvent can be removed under reduced pressure. The crude ester can then be purified by standard methods, such as column chromatography, if necessary.
This straightforward protocol avoids the hazardous distillation and titration steps associated with diazomethane, showcasing the operational simplicity of using a stable, solid reagent.
Visualizing the Workflow Advantage
The operational differences are starkly illustrated by comparing the experimental workflows.
Caption: Comparison of experimental workflows.
Conclusion
The advantages of using this compound and similar stable, solid diazo compounds over diazomethane are unequivocal. The dramatic improvement in safety—eliminating the risks of explosion, severe toxicity, and carcinogenicity—is the most compelling reason to adopt this class of reagents. Furthermore, the benefits of enhanced stability, ease of handling, and straightforward reaction protocols streamline the synthetic process, saving time and resources. For laboratories focused on drug discovery and development, where safety, reliability, and scalability are paramount, moving away from hazardous reagents like diazomethane is not just a preference but a necessity. The adoption of safer alternatives represents a critical step forward in promoting a culture of safety and efficiency in chemical synthesis.
References
- 1. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 9H-Xanthene-9-carboxylic acid [1,2,4]oxadiazol-3-yl- and (2H-tetrazol-5-yl)-amides as potent, orally available mGlu1 receptor enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DE1044102B - Process for the preparation of esters of xanthene-9-carboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Carbene Precursors: 9-Diazo-9H-xanthene vs. Tosylhydrazones
For Researchers, Scientists, and Drug Development Professionals
The generation of carbenes, highly reactive intermediates with a divalent carbon atom, is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. Among the various methods to generate these species, the use of diazo compounds and the decomposition of tosylhydrazones are two of the most prominent strategies. This guide provides an objective comparison of 9-diazo-9H-xanthene and tosylhydrazones as carbene precursors, supported by available experimental data and detailed protocols to assist researchers in selecting the optimal reagent for their synthetic needs.
At a Glance: Key Differences
| Feature | This compound | Tosylhydrazones |
| Precursor Type | Isolated Diazo Compound | In situ or Isolated Hydrazone |
| Carbene Generation | Thermal or photolytic extrusion of N₂ | Base-induced elimination (Bamford-Stevens, Shapiro) |
| Byproducts | N₂ | N₂, Toluenesulfinate salt, base-related salts |
| Handling | Potentially explosive, light and heat sensitive | Generally stable, crystalline solids |
| Substrate Scope | Limited by availability of the corresponding ketone | Broad, from a wide range of aldehydes and ketones |
I. Synthesis of Carbene Precursors
This compound
The synthesis of this compound typically proceeds via the oxidation of the corresponding hydrazone, which is derived from 9-xanthenone. While specific, detailed experimental protocols for this compound are not widely published, a general and analogous procedure based on the synthesis of similar diaryldiazomethanes, such as 9-diazofluorene (B1199885), is presented below.
Experimental Protocol: Synthesis of this compound (Analogous Procedure)
Step 1: Formation of 9-Xanthenone Hydrazone
-
To a solution of 9-xanthenone (1.0 eq) in ethanol, add hydrazine (B178648) hydrate (B1144303) (10-20 eq).
-
The mixture is heated at reflux for 24 hours.
-
Upon cooling, the hydrazone precipitates and is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Oxidation to this compound
-
The 9-xanthenone hydrazone (1.0 eq) is dissolved in a suitable solvent such as diethyl ether or dichloromethane.
-
Yellow mercuric oxide (HgO) or silver oxide (Ag₂O) (1.5-2.0 eq) is added in portions to the stirred solution.
-
The reaction mixture is stirred at room temperature and monitored by TLC for the disappearance of the hydrazone.
-
The reaction is filtered to remove the metal oxide, and the solvent is removed under reduced pressure at low temperature to afford the crystalline this compound. Caution: Diazo compounds are potentially explosive and should be handled with care, avoiding heat, light, and friction.
Tosylhydrazones
Tosylhydrazones are readily prepared by the condensation of an aldehyde or ketone with tosylhydrazine.[1] This reaction is generally high-yielding and produces stable, crystalline solids that can be easily purified by recrystallization.[2]
Experimental Protocol: General Synthesis of Tosylhydrazones [3]
-
An aldehyde or ketone (1.0 eq) and p-toluenesulfonylhydrazide (1.0 eq) are combined in a mortar.
-
The mixture is ground together at room temperature for 1-5 minutes.
-
The reaction progress can be monitored by TLC.
-
The resulting solid is typically of high purity and can be used directly or further purified by recrystallization from a suitable solvent like ethanol.
II. Stability and Handling
This compound , like many other diazo compounds, is expected to be sensitive to heat, light, and acid. While specific thermal stability data for this compound is scarce, studies on analogous diaryldiazomethanes show that they can decompose, sometimes explosively, upon heating.[4] They are best stored in the dark at low temperatures and handled behind a blast shield.
Tosylhydrazones , in contrast, are generally stable, crystalline solids that can be stored for extended periods without significant decomposition.[2] Their stability makes them a more convenient and safer alternative to handling potentially hazardous diazo compounds directly.
III. Carbene Generation and Reaction Mechanisms
From this compound
The generation of a carbene from this compound is a straightforward process involving the extrusion of nitrogen gas, which can be initiated either thermally or photolytically.[5] This process generates the free carbene directly, which can then react with a suitable substrate.
Caption: Carbene generation from this compound.
From Tosylhydrazones
Carbenes are generated from tosylhydrazones under basic conditions through two primary named reactions: the Bamford-Stevens reaction and the Shapiro reaction.
-
Bamford-Stevens Reaction: This reaction involves the treatment of a tosylhydrazone with a strong base, such as sodium methoxide, to form a diazo intermediate, which then decomposes to the carbene.[6][7][8] The reaction can proceed through either a carbocation or a carbene intermediate, depending on whether the solvent is protic or aprotic.[6]
Caption: Bamford-Stevens reaction pathway.
-
Shapiro Reaction: The Shapiro reaction utilizes two equivalents of a strong organolithium base (e.g., n-BuLi or MeLi) to generate a vinyllithium (B1195746) species from the tosylhydrazone.[9][10] This vinyllithium can then be quenched with an electrophile. While not a direct carbene-generating reaction in the same vein as Bamford-Stevens, it is a closely related and synthetically valuable transformation of tosylhydrazones.[9]
IV. Performance in Carbene Transfer Reactions
The utility of a carbene precursor is ultimately determined by its performance in synthetic applications, such as cyclopropanation and C-H insertion reactions.
Cyclopropanation
Cyclopropanation, the addition of a carbene to an alkene to form a cyclopropane (B1198618) ring, is a hallmark reaction of carbenes.
-
Tosylhydrazones: The in situ generation of carbenes from tosylhydrazones for cyclopropanation is a well-established and widely used method. Recent developments have shown that these reactions can be promoted by visible light, offering a transition-metal-free approach.[11]
Table 1: Representative Yields for Cyclopropanation Reactions
| Carbene Precursor | Alkene Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| Alkene-tethered N-tosylhydrazone | (Intramolecular) | Cs₂CO₃, visible light | Fused-cyclopropane γ-lactone | Good | [11] |
| Various N-tosylhydrazones | Various Alkenes | Mn-catalyst | Cyclopropylmethanols | 58-99 | [9] |
C-H Insertion
The insertion of a carbene into a carbon-hydrogen bond is a powerful method for C-C bond formation.
-
This compound: As with cyclopropanation, specific data for C-H insertion reactions using this compound is limited. The analogous 9-diazofluorene is known to undergo insertion into O-H and C-H bonds upon photolysis.[12]
-
Tosylhydrazones: Carbenes generated from tosylhydrazones readily participate in both intramolecular and intermolecular C-H insertion reactions. These reactions are often catalyzed by transition metals like copper or rhodium.
Table 2: Representative Yields for C-H Insertion Reactions
| Carbene Precursor | Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Diazo-2-sulfamoylacetamides | (Intramolecular) | Cu(acac)₂ | 3-Sulfamoylindolin-2-one derivatives | up to 90 | [13] |
| α-Diazo esters | Alcohols (O-H insertion) | Copper/bisazaferrocene | α-Alkoxy esters | High | [14] |
| N-Tosylhydrazones | Aldehydes | Photo-induced | Ketones | Good | [8] |
V. Conclusion
Both this compound and tosylhydrazones serve as effective precursors for the generation of carbenes, yet they present distinct advantages and disadvantages.
This compound offers a direct route to the free carbene through simple thermal or photolytic decomposition, yielding only gaseous nitrogen as a byproduct. However, the precursor itself is a potentially hazardous diazo compound that requires careful handling. Furthermore, the lack of extensive literature and specific experimental data for this particular compound may present challenges for researchers.
Tosylhydrazones are the more widely adopted and versatile precursors. Their synthesis is straightforward from a vast array of commercially available aldehydes and ketones, and they are generally stable, crystalline solids, which significantly enhances their ease of handling and storage. The generation of carbenes from tosylhydrazones via the Bamford-Stevens reaction is a robust and well-documented method.
For researchers prioritizing safety, ease of precursor synthesis, and a wealth of established protocols, tosylhydrazones are the superior choice for generating carbenes for a wide range of applications. While this compound may offer a more direct entry to the corresponding carbene, its use is likely reserved for specific applications where the presence of base or sulfinate byproducts is detrimental and the challenges associated with its handling can be safely managed. The development of more detailed studies on the synthesis, stability, and reactivity of this compound would be beneficial to the synthetic community to fully assess its potential as a carbene precursor.
References
- 1. librarysearch.bates.edu [librarysearch.bates.edu]
- 2. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted diaryldiazomethanes and diazofluorenes: structure, reactivity and stability [agris.fao.org]
- 5. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Catalytic Enantioselective O-H Insertion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
validation of 9-Diazo-9H-xanthene structure by NMR and IR spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected spectroscopic data for the validation of the 9-Diazo-9H-xanthene structure. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures. These predictions are based on the known spectral characteristics of the xanthene core and the diazo functional group, offering a valuable reference for researchers involved in the synthesis and characterization of this and similar molecules.
Predicted Spectroscopic Data
The structural validation of this compound would rely on the identification of key signals in its ¹H NMR, ¹³C NMR, and IR spectra. The following tables summarize the expected chemical shifts and absorption frequencies, drawing comparisons with the parent compound, 9H-xanthene, and highlighting the characteristic features of the diazo group.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Comparison with 9H-Xanthene |
| Aromatic Protons (H1, H8, H4, H5) | 7.20 - 7.50 | Similar to the aromatic protons in the xanthene core, which typically appear in the 7.0-7.3 ppm range. The diazo group may induce a slight downfield shift. |
| Aromatic Protons (H2, H7, H3, H6) | 7.00 - 7.20 | Similar to the aromatic protons in the xanthene core, which typically appear in the 7.0-7.3 ppm range. |
| Methylene (B1212753) Protons (H9) | N/A | The methylene protons present in 9H-xanthene at ~4.0 ppm will be absent, as the C9 carbon is sp² hybridized and part of the diazo group. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Comparison with 9H-Xanthene |
| Diazo Carbon (C9) | 50 - 70 | This is a highly characteristic upfield shift for a carbon in a diazo group, contrasting sharply with the methylene carbon of 9H-xanthene (~30 ppm) and the carbonyl carbon of 9-xanthenone (~180 ppm). |
| Aromatic Carbons (C1, C8, C4, C5) | 125 - 130 | Within the typical range for aromatic carbons in the xanthene moiety. |
| Aromatic Carbons (C2, C7, C3, C6) | 120 - 125 | Within the typical range for aromatic carbons in the xanthene moiety. |
| Bridgehead Carbons (C4a, C5a) | 150 - 155 | Similar to other xanthene derivatives. |
| Bridgehead Carbons (C8a, C9a) | 115 - 120 | Similar to other xanthene derivatives. |
Table 3: Predicted IR Spectral Data for this compound
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Key Diagnostic Feature |
| Diazo Group (N≡N stretch) | 2050 - 2150 | A strong, sharp absorption in a relatively uncongested region of the IR spectrum, providing clear evidence for the presence of the diazo functionality. |
| C-H Aromatic Stretch | 3000 - 3100 | Typical for aromatic compounds. |
| C=C Aromatic Stretch | 1450 - 1600 | Multiple bands are expected, characteristic of the aromatic rings of the xanthene core. |
| C-O-C Asymmetric Stretch | 1200 - 1260 | Characteristic of the ether linkage in the xanthene structure. |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the necessary spectroscopic data for the validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a pulse angle of 45-90 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range should be from 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values.
Mandatory Visualizations
The following diagrams illustrate the conceptual workflow for the synthesis and spectroscopic validation of this compound.
Caption: Synthetic and validation workflow for this compound.
Caption: Key spectroscopic features for validating this compound.
comparative study of different catalysts for 9-Diazo-9H-xanthene decomposition
For Researchers, Scientists, and Drug Development Professionals
The decomposition of 9-Diazo-9H-xanthene is a critical transformation in organic synthesis, providing a gateway to a variety of valuable molecular scaffolds. The choice of catalyst for this reaction is paramount, directly influencing product distribution, reaction efficiency, and overall yield. This guide offers a comparative analysis of common catalysts employed for this purpose, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
Performance Comparison of Catalysts
The catalytic decomposition of diazo compounds, such as this compound and its structural analog 9-diazofluorene (B1199885), is predominantly facilitated by transition metal catalysts, most notably those based on rhodium and copper. These catalysts promote the extrusion of dinitrogen to form highly reactive metal-carbene intermediates, which then undergo a variety of subsequent reactions.
While direct comparative studies on this compound are limited in publicly available literature, data from the closely related and structurally similar 9-diazofluorene provides valuable insights into catalyst performance. The primary products observed from the decomposition of 9-diazofluorene are 9,9'-bifluorenylidene (B1360246) (the carbene dimer) and, in the presence of a trapping agent like methanol, the corresponding ether (9-methoxyfluorene).
| Catalyst | Substrate | Product(s) | Yield (%) | Reaction Conditions | Reference |
| cis-[Pt(PPh₃)₂(CH₃CN)₂][BF₄]₂ | 9-Diazofluorene | 9,9'-Bifluorenylidene | High | 1 mol% catalyst, CH₂Cl₂, 25°C | [1] |
| cis-[Pt(PPh₃)₂(CH₃CN)₂][BF₄]₂ | 9-Diazofluorene | 9-Methoxyfluorene | Excellent | 1 mol% catalyst, CH₂Cl₂/MeOH (1:20), 25°C | [1] |
| Dirhodium(II) Complexes (general) | 9-Diazofluorene | 9-Methoxyfluorene + byproducts | Poor (for the desired ether) | CH₂Cl₂/MeOH | [1] |
| Rh₂(OAc)₄ | 1-diazo-4-(2-methoxyphenyl)butan-2-one | Norcaradienone | - | Catalytic amount | [2] |
| Copper(I) Halides (CuBr, CuI) | Diazodiphenylmethane (B31153) | Benzophenone azine | - | Acetonitrile (B52724) | [3] |
| Copper(II) Triflate | Diazo esters | Aromatic substitution products | Up to 89% | Mild conditions | [4] |
Note: The yields for dirhodium and copper catalysts with 9-diazofluorene were not explicitly quantified in the provided search results, but the qualitative descriptions suggest that platinum catalysts can be highly effective for specific transformations. Rhodium catalysts are well-known for their high efficiency in various carbene transfer reactions.[5] Copper catalysts, being more economical, also effectively catalyze diazo decomposition, often leading to dimerization or reaction with nucleophiles.[6]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for the decomposition of a diazo compound using representative rhodium and copper catalysts. These should be adapted and optimized for this compound.
Protocol 1: Rhodium-Catalyzed Decomposition
This protocol is based on the well-established use of Dirhodium(II) tetraacetate (Rh₂(OAc)₄) for the decomposition of diazo compounds.[2]
Materials:
-
This compound
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 mmol) in the chosen anhydrous solvent (10 mL) under an inert atmosphere, add a catalytic amount of Rh₂(OAc)₄ (e.g., 0.5-2 mol%).
-
Stir the reaction mixture at room temperature or heat as required. The progress of the reaction can be monitored by the evolution of nitrogen gas and by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures).
Protocol 2: Copper-Catalyzed Decomposition
This protocol utilizes Copper(II) triflate (Cu(OTf)₂), a common and effective copper catalyst for diazo decomposition.[4][7]
Materials:
-
This compound
-
Copper(II) triflate (Cu(OTf)₂)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a flask under an inert atmosphere, dissolve a catalytic amount of Cu(OTf)₂ (e.g., 1-5 mol%) in the anhydrous solvent (5 mL).
-
Slowly add a solution of this compound (1.0 mmol) in the same solvent (5 mL) to the catalyst solution at room temperature.
-
Stir the reaction mixture at the desired temperature. Monitor the reaction by TLC until the starting diazo compound is consumed.
-
After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to isolate the desired product.
Reaction Mechanisms and Pathways
The catalytic decomposition of diazo compounds by transition metals like rhodium and copper proceeds through the formation of a metal-carbene intermediate. The general catalytic cycle is depicted below.
Caption: General catalytic cycle for the metal-catalyzed decomposition of this compound.
The reaction is initiated by the coordination of the diazo compound to the metal catalyst. This is followed by the rate-determining step of nitrogen extrusion to generate a highly reactive metal-carbene species. This intermediate can then undergo various transformations, including dimerization to form an alkene (9,9'-bifluorenylidene in the case of 9-diazofluorene), or reaction with other substrates present in the reaction mixture, such as insertion into O-H bonds.
Below is a more detailed workflow for a typical rhodium-catalyzed decomposition experiment.
Caption: A typical experimental workflow for the rhodium-catalyzed decomposition of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A reinvestigation of the Rh2(OAc)4-catalysed decomposition of 1-diazo-4-(2-methoxyphenyl)alkan-2-ones: evidence for ionic ‘ring-walk’ rearrangement in norcaradiene derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Intermediates in the decomposition of aliphatic diazo-compounds. Part 16. Catalysis of the decomposition of diazodiphenylmethane by copper(I) bromide, iodide, and perchlorate in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper(II) triflate catalyzed amination and aziridination of 2-alkyl substituted 1,3-dicarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 9-Diazo-9H-xanthene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity 9-Diazo-9H-xanthene is crucial for its effective application in various chemical transformations, particularly as a carbene precursor. This guide provides a comparative overview of the analytical methods used to assess the purity of synthesized this compound, offering detailed experimental protocols and a comparison with alternative reagents.
Purity Assessment Methodologies
The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for quantitative purity assessment, while Thin-Layer Chromatography (TLC) serves as a rapid qualitative tool.
Purity Analysis Comparison
| Method | Principle | Advantages | Limitations | Typical Purity Spec. |
| HPLC | Separation based on polarity | High sensitivity and resolution for detecting impurities. | Requires method development; potential for on-column degradation. | >98% |
| qNMR | Signal intensity proportional to molar concentration | Highly accurate and precise; provides structural information. | Lower sensitivity than HPLC; requires a certified internal standard. | >98% |
| TLC | Separation based on polarity | Simple, rapid, and cost-effective for reaction monitoring. | Not quantitative; lower resolution than HPLC. | Qualitative assessment |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for separating this compound from potential impurities, such as unreacted starting materials or degradation products.
Protocol:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. The specific gradient will depend on the impurity profile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has strong absorbance.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a known concentration.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.
Protocol:
-
Sample Preparation: Accurately weigh the synthesized this compound and a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Solvent: Use a deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Calculation: Determine the purity using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Potential Impurities and Degradation Products
Common impurities in the synthesis of this compound arise from the oxidation of 9H-xanthen-9-one hydrazone.[1] Incomplete reaction can leave residual hydrazone, while over-oxidation or exposure to light and heat can lead to the formation of 9H-xanthen-9-one. Due to the inherent instability of diazo compounds, proper storage in a cool, dark environment is critical to prevent degradation.
Comparison with Alternative Carbene Precursors
This compound is a valuable reagent for generating carbenes for reactions like cyclopropanation. However, alternative reagents exist, each with its own advantages and disadvantages.
| Carbene Precursor | Advantages | Disadvantages |
| This compound | Efficient carbene transfer under mild conditions. | Potentially explosive and requires careful handling. |
| Phenyliodonium Ylides | Safer to handle than diazo compounds. | May result in lower yields and selectivities in some reactions. |
| Other Diazo Compounds (e.g., Ethyl Diazoacetate) | Commercially available and well-studied. | May have different reactivity and selectivity profiles. |
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for the synthesis and purity assessment of this compound.
Caption: Workflow for this compound synthesis and purity analysis.
This guide provides a foundational understanding of the methods required to confidently assess the purity of synthesized this compound, enabling researchers to proceed with their subsequent applications with a well-characterized starting material.
References
A Mechanistic Showdown: Unraveling the Divergent Paths of Thermal and Photochemical Decomposition in Drug Development
For researchers, scientists, and drug development professionals, understanding the stability of a pharmaceutical compound is paramount. Degradation, the process by which a molecule breaks down, can be initiated by various environmental factors, with heat and light being two of the most common culprits. While both thermal and photochemical decomposition lead to the loss of the active pharmaceutical ingredient (API), the underlying mechanisms are fundamentally distinct, resulting in different degradation products and kinetic profiles. This guide provides a mechanistic comparison of thermal versus photochemical decomposition, supported by experimental data, to aid in the development of robust and stable drug formulations.
The primary distinction between thermal and photochemical decomposition lies in the initial energy input that triggers the reaction. Thermal decomposition is initiated by the absorption of heat, which increases the vibrational energy of the molecules until they reach a transition state and break apart. In contrast, photochemical decomposition is triggered by the absorption of photons of light, which excites the molecule to a higher electronic state, leading to chemical reactions that are often inaccessible through thermal pathways.
Fundamental Mechanistic Differences
Thermal decomposition typically proceeds through homolytic or heterolytic bond cleavage, often involving radical chain reactions, especially in the gas phase. The process is generally governed by the Arrhenius equation, where the reaction rate increases with temperature. The activation energy (Ea) is a key parameter, representing the minimum energy required for the reaction to occur.
Photochemical reactions, on the other hand, are governed by the laws of photochemistry. The Grotthuss-Draper law states that only light that is absorbed by a molecule can induce a chemical reaction. The Stark-Einstein law posits that for each photon absorbed, only one molecule is initially activated. The photochemical process begins with the molecule's excitation to a singlet or triplet state. From these excited states, the molecule can undergo various transformations, including photodissociation, photoisomerization, or reaction with other molecules. The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of molecules reacted divided by the number of photons absorbed.
To illustrate these differences, let's consider the decomposition of a hypothetical drug molecule, RX:
Case Study: Nifedipine (B1678770) Decomposition
Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, is a well-documented example of a drug susceptible to both thermal and photochemical degradation. Examining its decomposition provides a practical comparison of the two pathways.
Quantitative Comparison of Nifedipine Decomposition
| Parameter | Thermal Decomposition | Photochemical Decomposition |
| Primary Mechanism | Oxidation of the dihydropyridine ring | Intramolecular cyclization and oxidation |
| Key Degradation Product | Nitrosophenylpyridine derivative | Dehydronifedipine (a pyridine (B92270) derivative) |
| Kinetics | Zero-order at the initial stage | Follows zero-order kinetics initially, shifting to first-order |
| Activation Energy (Ea) | ~123.3 kJ/mol | Not directly applicable; quantum yield is the key parameter |
| Quantum Yield (Φ) | Not applicable | ~0.5 |
Data compiled from multiple sources.
The thermal decomposition of nifedipine primarily involves the oxidation of the dihydropyridine ring, leading to the formation of its nitrosophenylpyridine derivative. In contrast, the photochemical degradation of nifedipine proceeds through an intramolecular cyclization to form a nitroso derivative, which is then further oxidized to the corresponding pyridine derivative, dehydronifedipine. The quantum yield of ~0.5 for the photodegradation of nifedipine indicates that for every two photons absorbed, one molecule of nifedipine decomposes, highlighting the efficiency of this light-induced pathway.
Experimental Protocols
A thorough understanding of a drug's degradation pathways relies on well-designed experimental studies. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
General Experimental Workflow for Decomposition Studies
The following diagram outlines a typical workflow for investigating and comparing thermal and photochemical decomposition of a pharmaceutical compound.
Key Experimental Methodologies
-
Forced Degradation Studies: The drug substance is subjected to stress conditions such as heat (e.g., 40-80°C), light (ICH-compliant photostability chamber), acid/base hydrolysis, and oxidation to generate degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is the primary technique for separating, identifying, and quantifying the parent drug and its degradation products. A stability-indicating method should be able to resolve all significant degradation products from the parent API.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of a compound and to study the kinetics of its thermal decomposition.
-
Quantum Yield Determination: The quantum yield of a photochemical reaction is determined by measuring the rate of disappearance of the reactant or the rate of formation of a product as a function of the number of photons absorbed. This is often done using a chemical actinometer, a compound with a known quantum yield, to calibrate the light source.
Conclusion
The mechanistic pathways of thermal and photochemical decomposition are fundamentally different, leading to distinct degradation profiles for pharmaceutical compounds. A thorough understanding of these differences is crucial for developing stable drug products and for ensuring their safety and efficacy. By employing a combination of forced degradation studies, advanced analytical techniques, and kinetic analysis, researchers can elucidate the degradation mechanisms and design strategies to mitigate the impact of heat and light on drug stability. This knowledge is not only a regulatory requirement but also a cornerstone of rational drug formulation and development.
Literature Review of 9-Diazo-9H-xanthene Applications: A Field Ripe for Exploration
For researchers, scientists, and drug development professionals, a comprehensive understanding of reactive intermediates is paramount. 9-Diazo-9H-xanthene, a diazo compound derived from the xanthene scaffold, presents a potentially valuable yet underexplored area of synthetic chemistry. Despite the broad utility of diazo compounds as precursors to carbenes and their subsequent application in diverse organic transformations, a detailed literature review reveals a significant scarcity of specific studies on this compound. This guide, therefore, aims to provide a comparative overview based on the established chemistry of analogous diazo compounds, highlighting the potential applications and methodologies that could be adapted for the study and use of this compound, while clearly noting the absence of direct experimental data in the current scientific literature.
Synthesis of this compound: A Hypothetical Pathway
While no direct methods for the synthesis of this compound have been explicitly reported, a plausible and commonly employed route for the synthesis of diaryldiazo-methanes can be proposed. This method involves the oxidation of the corresponding hydrazone. The logical precursor, 9-xanthone, is commercially available and can be converted to 9-xanthone hydrazone through condensation with hydrazine. Subsequent oxidation of the hydrazone, typically with an oxidizing agent such as manganese dioxide or silver oxide, would be expected to yield the target this compound.
Below is a Graphviz diagram illustrating this hypothetical synthetic pathway.
Safety Operating Guide
Personal protective equipment for handling 9-Diazo-9H-xanthene
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 9-Diazo-9H-xanthene. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Hazard and Property Summary
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, this table summarizes the general hazards associated with diazo compounds and the known properties of the related compound 9H-xanthen-9-one.
| Property/Hazard | Information |
| Chemical Name | This compound |
| Synonyms | Not available |
| Molecular Formula | C₁₃H₈N₂O |
| Molecular Weight | 208.22 g/mol |
| Appearance | Expected to be a solid |
| General Hazards | Diazo compounds are known to be toxic, potentially explosive, and sensitive to heat, light, and rough surfaces.[1][2] |
| Toxicity | Diazo compounds like diazomethane (B1218177) are toxic and can cause pulmonary edema if inhaled; they are also cited as carcinogens.[3] (Trimethylsilyl)diazomethane is very toxic and can be fatal upon inhalation.[4] Skin and eye irritation are also potential hazards.[5] |
| Explosion Hazard | Diazo compounds can be explosive.[1] Explosions can be triggered by contact with rough surfaces (e.g., ground glass joints), exposure to direct sunlight or strong artificial light, and heat.[1][3] |
| Incompatibilities | Strong oxidizing agents, strong bases, and amines.[6] Violent reactions can occur with alkali metals.[1] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area, away from light.[4][7] Recommended storage temperature is often 2-8 °C.[7] |
| Disposal | Must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[1][7] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound to minimize exposure risks.
| PPE Category | Specifications | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[4] For tasks with a higher risk of contact, consider a more robust glove like neoprene or butyl rubber.[1] | Provides protection against skin absorption, a significant exposure route for hazardous chemicals.[8] |
| Eye and Face Protection | Chemical safety goggles are mandatory.[9] A face shield worn over safety goggles is required when there is a risk of explosion or splash.[10][11] | Protects against splashes, aerosols, and potential explosions. |
| Skin and Body Protection | A flame-resistant lab coat (e.g., Nomex®) should be worn over clothing made of natural fibers like cotton.[10] Long pants and closed-toe shoes are required.[10] | Minimizes skin contact and provides a barrier against spills and splashes. Synthetic clothing should be avoided as it can melt and adhere to the skin in case of a fire. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[1][4] If engineering controls are insufficient to control exposure, a respirator may be necessary, and a respiratory protection program must be in place.[10][11] | Prevents inhalation of toxic dust or vapors. |
Experimental Protocol: Safe Handling and Disposal Workflow
-
Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Glassware: Use glassware that is free of scratches or chips, as rough surfaces can initiate the decomposition of diazo compounds.[3] Avoid using ground glass joints where possible.[1]
-
Ventilation: Ensure adequate ventilation in the laboratory.[12]
-
Avoid Exposure: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or vapors.[5]
-
Light Sensitivity: Protect the compound from direct sunlight and strong artificial light to prevent decomposition.[3]
-
Temperature Control: Avoid heating the compound unless part of a carefully controlled and validated procedure.
-
Transfers: When transferring the solid, use appropriate tools to avoid generating dust.[7]
-
Evacuation: In case of a significant spill, evacuate the area immediately.
-
Small Spills: For small spills within a fume hood, use an appropriate absorbent material. The clean-up materials must be treated as hazardous waste.[1]
-
PPE for Cleanup: At a minimum, wear safety goggles, double gloves, and a lab coat during cleanup.[1]
-
Reporting: Report all spills to the appropriate environmental health and safety personnel.
-
Waste Container: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[1][7]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name.[1]
-
Segregation: Do not mix diazo compound waste with other waste streams.
-
Decontamination: Contaminated lab equipment and surfaces should be decontaminated. A common method for quenching residual diazo compounds is the careful addition of a dilute solution of acetic acid in an appropriate solvent.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety department in accordance with all regulations.[7]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. velocityscientific.com.au [velocityscientific.com.au]
- 3. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pppmag.com [pppmag.com]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. americanchemistry.com [americanchemistry.com]
- 12. lookchem.com [lookchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
